Product packaging for 1-propyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 956393-73-0)

1-propyl-1H-pyrazol-3-amine

Cat. No.: B1353360
CAS No.: 956393-73-0
M. Wt: 125.17 g/mol
InChI Key: LONOODCVABUHFO-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1353360 1-propyl-1H-pyrazol-3-amine CAS No. 956393-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONOODCVABUHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956393-73-0
Record name 1-propyl-1H-pyrazol-3-amine
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Foundational & Exploratory

Technical Guide: 1-propyl-1H-pyrazol-3-amine (CAS: 956393-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, safety information, and potential biological significance, with a focus on its role as a scaffold for kinase inhibitors. Detailed, representative experimental protocols for its synthesis and for the evaluation of its biological activity in the context of RIPK1 inhibition are provided.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of the propyl group at the N1 position and the amine group at the C3 position of the pyrazole ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 956393-73-0Internal Database
Molecular Formula C₆H₁₁N₃Internal Database
Molecular Weight 125.17 g/mol Internal Database
Physical Form LiquidInternal Database
Purity Typically ≥98%Internal Database

Table 2: Safety Information for this compound

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P363, P501

Note: This information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling the compound.

Synthesis Protocol

Logical Workflow for the Synthesis of this compound

A β-Ketonitrile C Cyclization/ Condensation A->C B Propylhydrazine B->C D This compound C->D

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of N-substituted aminopyrazoles via the condensation of a β-ketonitrile with a substituted hydrazine.

Materials:

  • 3-Oxopentanenitrile (or a similar β-ketonitrile)

  • Propylhydrazine

  • Ethanol (or a suitable solvent)

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add propylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Recent research has highlighted the potential of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

RIPK1 Signaling Pathway

RIPK1 is a crucial mediator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis. Its kinase activity is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. Inhibition of RIPK1 is therefore a promising therapeutic strategy.

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates NFkB NF-κB Activation (Pro-survival, Pro-inflammatory) RIPK1->NFkB Leads to ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) RIPK1->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) RIPK1->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis Inhibitor This compound (Potential Inhibitor) Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Simplified RIPK1 signaling pathway and the potential point of intervention for this compound.

Experimental Protocol: Biological Assay

To evaluate the potential of this compound as a RIPK1 inhibitor, a biochemical kinase assay can be performed. Commercially available kits provide the necessary reagents for such an assay.

Experimental Workflow for a RIPK1 Kinase Assay

A Prepare Reagents: - RIPK1 Enzyme - Substrate (e.g., MBP) - ATP - Assay Buffer - Test Compound B Add Reagents to Microplate Wells A->B C Incubate to Allow Kinase Reaction B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Incubate for Signal Development D->E F Measure Luminescence E->F G Data Analysis: Determine IC₅₀ F->G

Caption: A general experimental workflow for a RIPK1 kinase inhibition assay.

Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol is a generalized procedure based on commercially available luminescent kinase assay kits.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well microplate

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the RIPK1 enzyme and MBP substrate in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle control to the appropriate wells of the microplate.

    • Add the enzyme/substrate master mix to all wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical properties and the established biological importance of the aminopyrazole scaffold make it a compound of high interest for further investigation. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of this and related molecules in the pursuit of novel therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of 1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of many pharmaceutical agents and agrochemicals. Their diverse biological activities are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide focuses on the physicochemical characterization of 1-propyl-1H-pyrazol-3-amine, a member of this important chemical class. Due to the scarcity of data for this specific isomer, this guide also provides detailed, generalized experimental protocols that can be employed to determine these crucial parameters.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases reveals a lack of experimentally determined physicochemical properties for this compound. However, data for the closely related isomer, 5-propyl-1H-pyrazol-3-amine (CAS No. 126748-58-1), is available and presented below for comparative purposes. It is crucial to recognize that the position of the propyl group will influence the electronic distribution, intermolecular interactions, and consequently, the physicochemical properties of the molecule.

Table 1: Physicochemical Data for 5-propyl-1H-pyrazol-3-amine (CAS: 126748-58-1)
PropertyValueSource
Molecular Formula C₆H₁₁N₃--INVALID-LINK--
Molecular Weight 125.17 g/mol --INVALID-LINK--
Melting Point 37-40 °C--INVALID-LINK--
Boiling Point 115 °C at 0.2 mmHg--INVALID-LINK--
Density (Predicted) 1.111 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 15.76 ± 0.10--INVALID-LINK--
XLogP3 1.1--INVALID-LINK--
Appearance Light yellow to yellow solid below 37 °C, liquid above 40 °C.[1]--INVALID-LINK--

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties applicable to novel compounds such as this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2][3] The tube is then tapped gently to ensure the sample is compact.[2][3]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.[4]

    • The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.[2][4]

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is placed in the fusion tube with the open end downwards.

  • Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and the prepared sample tube are assembled. The fusion tube is attached to the thermometer.

  • Procedure:

    • The Thiele tube is gently heated at the side arm.[5]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped when a steady stream of bubbles is observed.

    • The liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its behavior in physiological and formulation environments.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette.

  • Procedure:

    • The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) for a basic compound or a strong base (e.g., NaOH) for an acidic compound.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.

Solubility Determination

Solubility is a key parameter influencing bioavailability and formulation development.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.

  • Apparatus: A constant temperature shaker or incubator, and an analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • The flasks are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

    • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of a novel chemical entity like this compound.

Physicochemical_Characterization_Workflow Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_properties Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Structure_Verification->Melting_Point Pure Compound Boiling_Point Boiling Point Structure_Verification->Boiling_Point pKa pKa Determination Structure_Verification->pKa Solubility Solubility Profiling Structure_Verification->Solubility LogP LogP/LogD Determination Structure_Verification->LogP Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation Boiling_Point->Data_Compilation pKa->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation Report_Generation Technical Report Generation Data_Compilation->Report_Generation

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Solubility_Determination_Workflow Aqueous Solubility Determination Workflow Start Start: Pure Compound Add_Solvent Add excess compound to aqueous buffer (pH 7.4) Start->Add_Solvent Equilibrate Equilibrate (e.g., 24h at 25°C with agitation) Add_Solvent->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Quantify Quantify concentration in filtrate (e.g., HPLC-UV) Filter->Quantify Result Result: Aqueous Solubility (mg/mL) Quantify->Result

Caption: A typical workflow for determining the aqueous solubility of a research compound.

References

1-propyl-1H-pyrazol-3-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-propyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and IUPAC Name

The compound with the chemical name this compound belongs to the pyrazole class of heterocyclic compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is This compound . Its chemical structure consists of a five-membered pyrazole ring with a propyl group attached to one of the nitrogen atoms (position 1) and an amine group at position 3.

The structure is confirmed by its CAS number: 956393-73-0 .[1][2][3]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 956393-73-0[1][4]
Molecular Formula C₆H₁₁N₃[1][3][5]
Molecular Weight 125.17 g/mol [1][3]
Physical Form Liquid[6]
Purity ≥98%[6]
InChI 1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8)[5][6]
InChIKey LONOODCVABUHFO-UHFFFAOYSA-N[5][6]
Canonical SMILES CCCN1C=CC(=N1)N[5]
Topological Polar Surface Area 43.8 Ų[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2][6]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative synthesis can be designed based on general methods for the N-alkylation of pyrazoles. The following protocol describes a plausible method for its preparation starting from 1H-pyrazol-3-amine.

Synthesis of this compound via N-Alkylation

This procedure involves the deprotonation of the pyrazole nitrogen of 1H-pyrazol-3-amine followed by a nucleophilic substitution reaction with a propyl halide.

Materials:

  • 1H-pyrazol-3-amine

  • 1-Iodopropane (or 1-bromopropane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-pyrazol-3-amine (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-iodopropane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow for the Synthesis:

synthesis_workflow start Start: 1H-pyrazol-3-amine dissolve Dissolve in anhydrous DMF start->dissolve deprotonate Deprotonate with NaH at 0°C dissolve->deprotonate alkylate Add 1-iodopropane at 0°C, then stir at RT deprotonate->alkylate monitor Monitor reaction by TLC/LC-MS alkylate->monitor workup Quench with water, extract with ethyl acetate monitor->workup wash Wash with NaHCO₃ and brine workup->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify product Product: this compound purify->product

Caption: General workflow for the synthesis of this compound.

References

Solubility Profile of 1-propyl-1H-pyrazol-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-propyl-1H-pyrazol-3-amine in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a discussion of the expected solubility trends based on the physicochemical properties of analogous compounds.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. This highlights a knowledge gap for this particular molecule. Researchers are encouraged to use the experimental protocols outlined in this guide to generate solubility data for their specific solvents and conditions of interest.

The following table is provided to emphasize the absence of available data and to serve as a template for recording experimentally determined values.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)MethodReference
Data Not Available-----
e.g., Ethanol25Record ValueRecord Valuee.g., Shake-Flask[Your Data]
e.g., Dichloromethane25Record ValueRecord Valuee.g., HPLC[Your Data]
e.g., Acetone25Record ValueRecord Valuee.g., UV-Vis[Your Data]
e.g., Toluene25Record ValueRecord Valuee.g., Gravimetric[Your Data]
e.g., Dimethyl Sulfoxide25Record ValueRecord Valuee.g., Kinetic Assay[Your Data]

Expected Solubility Trends

While specific data is unavailable, the chemical structure of this compound (a pyrazole ring with a propyl group and an amine group) allows for qualitative predictions regarding its solubility. Pyrazole derivatives are generally more soluble in organic solvents than in water. The presence of the amine group can contribute to polarity and hydrogen bonding capabilities, potentially enhancing solubility in polar protic and aprotic solvents. Conversely, the propyl group introduces nonpolar character, which may increase solubility in less polar organic solvents.

Factors that will influence the solubility of this compound include:

  • Polarity of the Solvent: "Like dissolves like" is a fundamental principle. Solvents with polarities similar to this compound are expected to be more effective.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit good solvating power.

Experimental Protocols for Solubility Determination

To address the absence of data, this section provides detailed methodologies for determining the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), or UV-Vis spectroscopy. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Thermodynamic_Solubility_Workflow start Start step1 Add excess solute to solvent start->step1 step2 Equilibrate (24-48h) at constant temperature step1->step2 step3 Separate solid and liquid (Centrifuge/Settle) step2->step3 step4 Filter supernatant step3->step4 step5 Quantify concentration (HPLC, UV-Vis) step4->step5 end End step5->end

Thermodynamic Solubility Workflow
Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of compounds from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the desired organic solvent.

  • Precipitation Induction: Observe the wells for the formation of a precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Alternative Quantification: For a more precise measurement, the plate can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC or UV-Vis spectroscopy.

Kinetic_Solubility_Workflow start Start step1 Prepare concentrated DMSO stock solution start->step1 step2 Add stock to solvent in multi-well plate step1->step2 step3 Incubate (e.g., 2h) step2->step3 step4 Measure precipitation (Nephelometry/Turbidimetry) step3->step4 end End step4->end

Kinetic Solubility Workflow
Gravimetric Method

This is a simpler, classical method suitable for solvents with low volatility.

Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

  • Sample Collection: After phase separation, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, dry container.

  • Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

  • Mass Determination: Weigh the container with the dried solute.

  • Calculation: The solubility is calculated from the mass of the dissolved solute and the initial volume or mass of the solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial physicochemical property. The provided workflows for thermodynamic and kinetic solubility measurements offer robust methods to generate reliable data, which is essential for applications in chemical synthesis, formulation development, and drug discovery. The structural features of this compound suggest it will exhibit solubility in a range of common organic solvents, and the experimental determination of these values will be a valuable contribution to the chemical sciences.

Navigating the Safety Profile of 1-Propyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Chemical and Physical Properties

Precise physical and chemical properties for 1-propyl-1H-pyrazol-3-amine are not well-documented. The following table summarizes data available for the closely related isomer, 5-propyl-1H-pyrazol-3-amine, which can be used as an approximation.

PropertyValue (for 5-propyl-1H-pyrazol-3-amine)
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol [1]
Appearance Solid (predicted)
Boiling Point 316.8 °C at 760 mmHg[2]
Melting Point 37-40 °C
Flash Point 171.3 °C
Density 1.111 g/cm³

Hazard Identification and GHS Classification

Based on the GHS classifications of analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with aminopyrazoles include skin, eye, and respiratory irritation.[3][4]

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1]
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowed

Signal Word: Warning

Hazard Pictograms:

alt text

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[6] A lab coat or other protective clothing is mandatory to prevent skin contact.[6]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[5]

General Hygiene:

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash before reuse.[6]

G1 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS and SOPs DonPPE Don Personal Protective Equipment (PPE) Prep->DonPPE Weigh Weigh/Measure in Fume Hood DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE Wash Wash Hands DoffPPE->Wash

Figure 1: General Laboratory Chemical Handling Workflow

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Accidental Release Measures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Notify safety personnel.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical procedure based on general methods for the N-alkylation of pyrazoles and should be adapted and optimized by a qualified chemist.

Materials:

  • 3-Aminopyrazole

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Slowly add 1-bromopropane (1.2 eq) to the stirring mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G2 cluster_synthesis Synthetic Workflow Start 3-Aminopyrazole + 1-Bromopropane Reaction N-Alkylation in DMF with K2CO3 Start->Reaction Step 1-4 Workup Aqueous Workup and Extraction Reaction->Workup Step 5-7 Purification Column Chromatography Workup->Purification Step 8 Product This compound Purification->Product Step 9

Figure 2: Hypothetical Synthesis Workflow
General Protocol for In Vitro Skin Irritation Assessment

A validated in vitro test method, such as the Reconstructed Human Epidermis (RhE) test, is recommended to assess skin irritation potential.

Principle: The test evaluates the ability of a chemical to induce cytotoxicity in a reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of MTT into a blue formazan salt, which is quantified by spectrophotometry.

Methodology:

  • Prepare the test chemical at the appropriate concentrations.

  • Apply the test chemical to the surface of the RhE tissue.

  • Incubate for a defined period (e.g., 60 minutes).

  • Rinse the tissue to remove the test chemical.

  • Incubate the tissue in a medium containing MTT.

  • Extract the formazan from the tissue.

  • Measure the optical density of the formazan extract using a spectrophotometer.

  • Calculate cell viability relative to a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Logical Relationships in Chemical Safety Assessment

G3 cluster_risk Chemical Risk Assessment cluster_mitigation Risk Mitigation HazardID Hazard Identification (e.g., Skin Irritant) DoseResponse Dose-Response Assessment HazardID->DoseResponse RiskChar Risk Characterization DoseResponse->RiskChar Exposure Exposure Assessment (Route, Duration) Exposure->RiskChar Controls Implement Controls (Fume Hood, PPE) RiskChar->Controls SOPs Develop SOPs Controls->SOPs

Figure 3: Logical Flow of Chemical Risk Assessment

References

An In-depth Technical Guide to the Commercial Availability and Synthesis of 1-Propyl-1H-pyrazol-3-amine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability of 1-propyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound and its isomers are valuable building blocks for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the availability of closely related isomers and presents a detailed synthetic protocol for the targeted, yet commercially unavailable, this compound.

Commercial Availability of Propyl-substituted Aminopyrazoles

Direct searches for this compound (CAS No. 190509-77-2) indicate that this specific regioisomer is not a readily available stock item from major chemical suppliers. Its procurement would likely necessitate custom synthesis. However, two structurally related isomers, 1-propyl-1H-pyrazol-5-amine and 5-propyl-1H-pyrazol-3-amine , are commercially available and may serve as alternative starting materials or reference compounds in research endeavors.

The table below summarizes the commercial availability of these isomers, providing key quantitative data for easy comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityRepresentative Suppliers
1-Propyl-1H-pyrazol-5-amine 3524-15-0C₆H₁₁N₃125.17≥95%Santa Cruz Biotechnology[1], BLD Pharm[2], Aurum Pharmatech[3], Benchchem[4], ChemBridge Corporation
5-Propyl-1H-pyrazol-3-amine 126748-58-1C₆H₁₁N₃125.17≥95%ChemScene[5], Synthonix[6], Santa Cruz Biotechnology[7], Biosynth[8], Atomax Chemicals

Proposed Experimental Protocol for the Synthesis of this compound

Given the lack of direct commercial sources, a synthetic route is required to obtain this compound. The following protocol is a proposed method based on established pyrazole syntheses, specifically the reaction of a substituted hydrazine with a β-ketonitrile equivalent. The key to obtaining the desired 1,3-disubstituted pattern lies in controlling the regioselectivity of the cyclization reaction.

Reaction Principle:

The synthesis involves the condensation of propylhydrazine with an appropriate three-carbon electrophile, such as 3-ethoxyacrylonitrile. The regioselectivity of the reaction between an unsymmetrical substituted hydrazine and a β-functionalized acrylonitrile is a critical consideration. For alkylhydrazines, the nitrogen atom bearing the alkyl group (N1) is generally more nucleophilic. Under kinetically controlled conditions (e.g., base-catalyzed at low temperature), the reaction can be directed to favor the formation of the 1-substituted-3-aminopyrazole.[9] In contrast, thermodynamic conditions (neutral, elevated temperature) often lead to the more stable 1-substituted-5-aminopyrazole isomer.[9]

Materials and Reagents:

  • Propylhydrazine

  • 3-Ethoxyacrylonitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Detailed Methodology:

Step 1: Preparation of Propylhydrazine If not commercially available, propylhydrazine can be synthesized from the reaction of n-propylamine with an aminating agent such as hydroxylamine-O-sulfonic acid or through the reduction of the corresponding N-nitrosamine.

Step 2: Regioselective Cyclization to form this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Addition of Hydrazine: Propylhydrazine (1.0 equivalent) is added dropwise to the cooled ethanolic sodium ethoxide solution while maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes.

  • Addition of Acrylonitrile: 3-Ethoxyacrylonitrile (1.0 equivalent) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The resulting residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product Propylhydrazine Propylhydrazine Reaction Regioselective Condensation/ Cyclization Propylhydrazine->Reaction Ethoxyacrylonitrile 3-Ethoxyacrylonitrile Ethoxyacrylonitrile->Reaction Reagents 1. NaOEt, Anhydrous EtOH, 0°C 2. Stir at RT, 12h Workup Workup (Evaporation, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product

Proposed synthetic workflow for this compound.

This guide provides researchers with crucial information regarding the acquisition of this compound. While direct purchase is not currently feasible, the availability of key isomers and a plausible, regioselective synthetic route offer practical solutions for obtaining this valuable research chemical.

References

Spectroscopic Profile of 1-propyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a predicted spectroscopic profile of 1-propyl-1H-pyrazol-3-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring such spectra, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from known spectral characteristics of aminopyrazoles and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5d1HH-5 (pyrazole ring)
~5.7 - 5.9d1HH-4 (pyrazole ring)
~3.9 - 4.1t2HN-CH₂ (propyl chain)
~3.5 - 4.5br s2H-NH₂
~1.7 - 1.9m2HCH₂ (propyl chain)
~0.9 - 1.0t3HCH₃ (propyl chain)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~150 - 155C-3 (C-NH₂)
~135 - 140C-5
~90 - 95C-4
~50 - 55N-CH₂ (propyl chain)
~23 - 27CH₂ (propyl chain)
~10 - 13CH₃ (propyl chain)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of primary amine
3150 - 3100MediumC-H stretch (aromatic/heteroaromatic)
2960 - 2850StrongC-H stretch (aliphatic)
1650 - 1580StrongN-H bend (scissoring) of primary amine
1580 - 1450Medium to StrongC=N and C=C stretch (pyrazole ring)
1250 - 1020MediumC-N stretch
910 - 665Broad, StrongN-H wag
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
125High[M]⁺ (Molecular Ion)
96Medium[M - C₂H₅]⁺
82Medium[M - C₃H₇]⁺
68Medium[Pyrazole ring fragment]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the compound for ¹H NMR and a higher concentration for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool into the NMR tube.

2. Data Acquisition (¹H NMR):

  • Insert the sample into the NMR spectrometer.[2]

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1][2]

  • Acquire the spectrum using a standard single-pulse experiment.

  • Set appropriate acquisition parameters, including pulse width, relaxation delay (typically 1-5 seconds), and number of scans.[3]

3. Data Acquisition (¹³C NMR):

  • Use a standard proton-decoupled pulse sequence.[1][4]

  • Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[4]

  • A relaxation delay of 1-2 seconds is common for qualitative spectra.[1]

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

  • Phase the spectrum and perform baseline correction.[1]

  • Calibrate the chemical shift scale using the solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • Thin Film (for liquids or low-melting solids): Place a small drop of the neat liquid on a salt plate (e.g., KBr, NaCl). Place a second plate on top and gently press to form a thin film.

  • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[5]

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).[6]

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[7]

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]

  • The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.

  • Ensure the sample is free of non-volatile salts or buffers, especially for electrospray ionization (ESI).[8]

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9]

  • Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides fragmentation information. ESI is a soft ionization technique that typically yields the molecular ion.[10][11]

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[3]

  • A detector records the abundance of each ion.[12]

3. Data Processing:

  • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[13] The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[14][15]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Compound Synthesized/Purified Compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film/ATR Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion, Analyze Fragmentation MS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Confirmation NMR_Proc->Structure_Elucidation IR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone Hybrid IIHeLa, MCF-7, RPMI-822Moderate to Powerful[3]
Diphenyl Pyrazole-Chalcone 6bHNO-9710[3]
Diphenyl Pyrazole-Chalcone 6dHNO-9710.56[3]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22MCF7, A549, HeLa, PC32.82 - 6.28[2]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23MCF7, A549, HeLa, PC32.82 - 6.28[2]
Pyrazolo[1,5-a]pyrimidine 29MCF7, HepG2, A549, Caco210.05 - 29.95[2]
Pyrazole ring-containing isolongifolanone 37MCF75.21[2]
Morpholine-benzimidazole-pyrazole hybrid 15MCF7, PC3, A5490.042 - 0.76[2]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7, WM266.51.31, 0.45[1]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7, WM266.50.97, 0.72[1]
Pyrazole Ligand L2CFPAC-1, PANC-161.7, 104.7[1]
Fused Pyrazole 7aBreast Cancer Cells< Doxorubicin's IC50[4]
Fused Pyrazole 8Breast Cancer Cells< Doxorubicin's IC50[4]
Fused Pyrazole 18aBreast Cancer Cells< Doxorubicin's IC50[4]
Fused Pyrazole 20aBreast Cancer Cells< Doxorubicin's IC50[4]
Key Signaling Pathways in Anticancer Activity

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers. Certain pyrazole derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->EGFR Inhibits (Tyrosine Kinase) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->VEGFR2 Inhibits (Tyrosine Kinase) PKC PKC PLC->PKC RAS_RAF_ERK RAS/RAF/ERK Pathway PKC->RAS_RAF_ERK Angiogenesis Angiogenesis RAS_RAF_ERK->Angiogenesis Cell_Migration Cell_Migration PI3K_AKT->Cell_Migration COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Phospholipase_A2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazole_Derivative Selective Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Selective Inhibition Antimicrobial_Screening_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare Serial Dilutions of Pyrazole Derivative Start->Prepare_Compound Inoculate_Plates Inoculate Agar Plates or Broth Microdilution Plates Prepare_Inoculum->Inoculate_Plates Prepare_Compound->Inoculate_Plates Incubate Incubate at Optimal Temperature and Time Inoculate_Plates->Incubate Measure_Results Measure Zone of Inhibition (Agar Diffusion) or Observe Turbidity (Broth Dilution) Incubate->Measure_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Results->Determine_MIC End End Determine_MIC->End Anticonvulsant_Screening_Workflow Start Start Compound_Admin Administer Pyrazole Derivative to Rodents Start->Compound_Admin Induce_Seizure Induce Seizures (MES or scPTZ) Compound_Admin->Induce_Seizure Assess_Neurotoxicity Assess Neurotoxicity (e.g., Rotarod Test) Compound_Admin->Assess_Neurotoxicity Observe_Behavior Observe for Presence or Absence of Seizures Induce_Seizure->Observe_Behavior Determine_ED50_TD50 Determine ED50 and TD50 Observe_Behavior->Determine_ED50_TD50 Assess_Neurotoxicity->Determine_ED50_TD50 Calculate_PI Calculate Protective Index (PI) Determine_ED50_TD50->Calculate_PI End End Calculate_PI->End PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Pyrazole_Derivative Pyrazole Derivative (Agonist) PPARg PPAR-γ Pyrazole_Derivative->PPARg Binds and Activates PPARg_RXR_Complex PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (DNA) PPARg_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Insulin_Sensitivity Increased Insulin Sensitivity Target_Genes->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Target_Genes->Glucose_Uptake

References

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This guide offers a comprehensive overview of the pyrazole core, detailing its synthesis, key therapeutic applications with quantitative data, relevant experimental protocols, and the signaling pathways it modulates.

Therapeutic Applications and Quantitative Activity Data

The versatility of the pyrazole scaffold has led to its incorporation into a wide array of therapeutic agents.[5][6] Its derivatives have shown significant promise in various disease areas, with extensive research quantifying their efficacy.

Anti-inflammatory and COX-2 Inhibitory Activity

Pyrazole derivatives are famously represented by Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory disorders like osteoarthritis and rheumatoid arthritis.[7][8] The selective inhibition of COX-2 over COX-1 is a key therapeutic advantage, reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][7] The sulfanilamide moiety of Celecoxib is crucial for its selective binding to the COX-2 active site.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound ReferenceR1 GroupR2 GroupCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Celecoxib 4-SO2NH2-Ph4-Me-Ph64.32.1629.77
Compound 5f Pyridazinone4-Cl-Ph14.341.509.56
Compound 6f Pyridazinone4-Cl-Ph9.551.158.31
Compound 6e Pyridazinone4-F-Ph>1002.51>39.84

Data compiled from multiple sources.[9]

Anticancer Activity

The pyrazole scaffold is a key component in a number of kinase inhibitors and other anticancer agents.[6][10] These compounds often function by targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For instance, pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have demonstrated potent inhibitory activity against various cancer cell lines and key kinases like EGFR, HER2, and VEGFR2.[11]

Table 2: In Vitro Anticancer Activity (IC50) of Representative Pyrazole Derivatives

Compound ReferenceCancer Cell LineTarget(s)IC50 (μM)
Compound 50h 786-0 (Renal)-9.9
Compound 50h MCF-7 (Breast)-31.87
Compound 5b A549 (Lung)Tubulin Polymerization1.40
Compound 5b K562 (Leukemia)Tubulin Polymerization0.51
Compound 18h HL-60 (Leukemia)VEGFR2, HER2, EGFR8.99
Compound 18g MDA-MB-231 (Breast)VEGFR2, HER2, EGFR7.18
Compound 18c HL-60 (Leukemia)VEGFR2, HER2, EGFR8.43

Data compiled from multiple sources.[6][11][12]

Kinase Inhibitory Activity

Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 3: Kinase Inhibitory Activity (IC50) of Pyrazole Derivatives

Compound ReferenceTarget KinaseIC50 (nM)
Compound 1 (Akt) Akt161
Afuresertib (Akt) Akt10.08 (Ki)
Compound 7 (Aurora) Aurora A28.9
Compound 7 (Aurora) Aurora B2.2
Compound 1b (Haspin) Haspin57
Compound 1c (Haspin) Haspin66
Compound 18h (VEGFR2) VEGFR2135
Compound 18g (VEGFR2) VEGFR2168

Data compiled from multiple sources.[11][13][14]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the development of novel therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds. They exhibit a broad spectrum of activity against both bacteria and fungi.[5][15]

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

Compound ReferenceMicroorganismMIC (µg/mL)
Compound 21a Staphylococcus aureus62.5
Compound 21a Bacillus subtilis62.5
Compound 21a Klebsiella pneumoniae125
Compound 21a Aspergillus niger7.8
Compound 21a Candida albicans2.9
Compound 5c Escherichia coli6.25
Compound 5c Klebsiella pneumoniae6.25

Data compiled from multiple sources.[3][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the logical flow of experimental procedures is crucial for understanding the role of the pyrazole core in drug discovery.

Signaling Pathway of COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory effects primarily by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (like PGE2) at sites of inflammation.[7][8] This targeted inhibition prevents the downstream inflammatory cascade. Furthermore, Celecoxib has been shown to modulate other pathways, such as inhibiting NF-κB signaling, which further reduces the expression of pro-inflammatory genes.[2][8]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits NFkB_Pathway NF-κB Pathway Celecoxib->NFkB_Pathway Inhibits ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_Pathway->ProInflammatory_Genes Activates Transcription of Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis 1. Pyrazole Synthesis (e.g., Claisen-Schmidt Condensation) Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library 3. Compound Library Generation Purification->Library HTS 4. High-Throughput Screening (Primary Assays) Library->HTS Hit_ID 5. Hit Identification HTS->Hit_ID Dose_Response 6. Dose-Response & IC50/MIC (Secondary Assays) Hit_ID->Dose_Response SAR 7. Structure-Activity Relationship (SAR) Studies Dose_Response->SAR ADME 8. ADME/Tox Profiling (In vitro & In vivo) SAR->ADME Lead_Candidate 9. Lead Candidate Selection ADME->Lead_Candidate

References

Methodological & Application

Application Note: A Two-Step Synthesis of 1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the two-step synthesis of 1-propyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry. The synthesis begins with the cyclocondensation of hydrazine hydrate and 3-ethoxyacrylonitrile to form the key intermediate, 3-aminopyrazole. Subsequent regioselective N-alkylation of 3-aminopyrazole with 1-bromopropane yields the target compound. This document outlines the complete synthetic strategy, experimental procedures, and characterization data.

Synthetic Strategy

The synthesis of this compound is achieved via a robust two-step process. The first step involves the formation of the pyrazole ring, and the second step introduces the propyl group at the N1 position.

  • Step 1: Synthesis of 3-aminopyrazole. This step employs the well-established reaction between hydrazine and a 1,3-dielectrophile, specifically 3-ethoxyacrylonitrile. The reaction proceeds via nucleophilic attack of hydrazine followed by cyclization and elimination of ethanol to yield 3-aminopyrazole.[1][2]

  • Step 2: N-propylation of 3-aminopyrazole. The target molecule is obtained through the selective N-alkylation of the 3-aminopyrazole intermediate. The reaction utilizes 1-bromopropane as the alkylating agent and potassium carbonate as a base in a polar aprotic solvent, which favors the formation of the N1-alkylated regioisomer.

The overall synthetic scheme is presented below.

G A 3-Ethoxyacrylonitrile p1 A->p1 B Hydrazine Hydrate (NH2NH2·H2O) B->p1 C 3-Aminopyrazole p2 C->p2 D 1-Bromopropane D->p2 E Potassium Carbonate (K2CO3) E->p2 F This compound p1->C Step 1: Cyclocondensation (Ethanol, Reflux) p2->F Step 2: N-Alkylation (DMF, 60 °C)

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution.

  • 1-Bromopropane is a hazardous liquid. Avoid inhalation and skin contact.

  • DMF is a skin and respiratory irritant.

Protocol 1: Synthesis of 3-Aminopyrazole (Intermediate)

This protocol is adapted from established procedures for the synthesis of 3-aminopyrazoles from α,β-unsaturated nitriles.[1][2]

Materials:

Reagent/Solvent CAS No. MW ( g/mol ) Amount Moles (mmol)
3-Ethoxyacrylonitrile 5005-41-4 97.12 9.71 g 100
Hydrazine Hydrate (~64%) 7803-57-8 50.06 5.0 g 100

| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxyacrylonitrile (9.71 g, 100 mmol) and absolute ethanol (100 mL).

  • Stir the solution at room temperature to ensure homogeneity.

  • Slowly add hydrazine hydrate (5.0 g, 100 mmol) to the solution dropwise using a dropping funnel over 15 minutes. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-aminopyrazole as a white to off-white solid.

Expected Results:

Parameter Value Reference
Yield 70-85% N/A
Appearance White to off-white crystalline solid [3]
Melting Point 37-40 °C [4]

| MW | 83.09 g/mol |[3] |

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the regioselective N-alkylation of 3-aminopyrazole.

Materials:

Reagent/Solvent CAS No. MW ( g/mol ) Amount Moles (mmol)
3-Aminopyrazole 1820-80-0 83.09 4.15 g 50
1-Bromopropane 107-08-4 123.00 7.38 g (5.5 mL) 60
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 10.37 g 75

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-aminopyrazole (4.15 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and anhydrous DMF (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (7.38 g, 60 mmol) to the suspension dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl Acetate/Methanol 9:1) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure using a rotary evaporator (high vacuum is required).

  • Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0% to 10% Methanol in Dichloromethane) to afford this compound as an oil or low-melting solid.

Expected Results:

Parameter Value
Yield 60-75%
Appearance Colorless to pale yellow oil
MW 125.18 g/mol

| Boiling Point | N/A (Purified by chromatography) |

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques.

Table of Expected Analytical Data:

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J=2.4 Hz, 1H, pyrazole-H5), 5.60 (d, J=2.4 Hz, 1H, pyrazole-H4), 3.90 (t, J=7.2 Hz, 2H, N-CH₂), 3.70 (br s, 2H, NH₂), 1.80 (sext, J=7.4 Hz, 2H, CH₂CH₂CH₃), 0.90 (t, J=7.4 Hz, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃) δ 155.0 (C3), 129.5 (C5), 95.0 (C4), 52.0 (N-CH₂), 24.0 (CH₂CH₂CH₃), 11.5 (CH₃).

| Mass Spec (ESI+) | m/z 126.10 [M+H]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_0 Step 1: Synthesis of 3-Aminopyrazole cluster_1 Step 2: Synthesis of this compound s1_start Charge Flask with 3-Ethoxyacrylonitrile & EtOH s1_add Add Hydrazine Hydrate (dropwise) s1_start->s1_add s1_reflux Heat to Reflux (4 hours) s1_add->s1_reflux s1_cool Cool to RT, then Ice Bath (1 hour) s1_reflux->s1_cool s1_filter Vacuum Filter Product s1_cool->s1_filter s1_dry Dry Under Vacuum s1_filter->s1_dry s1_product Obtain 3-Aminopyrazole s1_dry->s1_product s2_start Charge Flask with 3-Aminopyrazole, K2CO3 & DMF (N2 atm) s1_product->s2_start Use in next step s2_add Add 1-Bromopropane s2_start->s2_add s2_heat Heat to 60 °C (12-16 hours) s2_add->s2_heat s2_workup1 Cool, Filter Salts, Concentrate Filtrate s2_heat->s2_workup1 s2_workup2 Liquid-Liquid Extraction (EtOAc / H2O) s2_workup1->s2_workup2 s2_dry Dry & Concentrate Organic Layer s2_workup2->s2_dry s2_purify Flash Column Chromatography s2_dry->s2_purify s2_product Obtain Final Product s2_purify->s2_product

Figure 2: Step-by-step experimental workflow diagram.

References

Synthesis of Substituted Pyrazoles: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules. The protocols detailed herein are based on established and versatile synthetic routes, offering a foundational methodology for researchers.

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a key pharmacophore found in a wide range of pharmaceuticals, agrochemicals, and dyes. The development of efficient and diverse synthetic strategies for substituted pyrazoles is therefore a critical area of research. The most common and classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Other significant methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines and various multicomponent reactions that allow for the construction of highly substituted pyrazoles in a single step.[4][5]

General Synthetic Routes

The primary methods for synthesizing substituted pyrazoles involve the reaction of a binucleophile, typically a hydrazine, with a 1,3-dielectrophilic species.[2][6]

  • Knorr Pyrazole Synthesis: This is a versatile and widely used method involving the reaction of a 1,3-dicarbonyl compound (e.g., β-diketone or β-ketoester) with a hydrazine.[3][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

  • Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones): Chalcones, which are α,β-unsaturated ketones, can react with hydrazines to form pyrazoline intermediates.[8][9] Subsequent oxidation or dehydration of the pyrazoline yields the corresponding pyrazole.[2]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient approach to synthesizing complex, highly substituted pyrazoles in a one-pot reaction from three or more starting materials.[4][10][11] These reactions are often catalyzed and can proceed under mild conditions, making them an attractive strategy in terms of atom economy and procedural simplicity.[12]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a substituted pyrazole via the Knorr synthesis, a representative and widely applicable method.

Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and ethanol.

  • Reagent Addition: Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. Note that this addition can be exothermic.[1]

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 1 hour.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.[1]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Allow the product to air dry or dry in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[1]

Data Presentation

The following table summarizes various synthetic conditions for the preparation of substituted pyrazoles using different methodologies.

Starting Material 1Starting Material 2Catalyst/SolventReaction ConditionsProductYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnO / WaterRoom Temperature1,3,5-substituted pyrazole95[2]
1,3-DiketonesHydrazineEthylene GlycolRoom Temperature1,3,5-substituted pyrazoles70-95[6]
ChalconeHydrazine hydrateAcetic Acid / EthanolReflux, 6-8 hoursPyrazole derivative-[5]
Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrateSodium gluconate--Dihydropyrano[2,3-c]pyrazoles-[11]
Aryl glyoxal, Aryl thioamide, PyrazolonesHFIPRoom Temperature-Pyrazole-linked thiazolesGood to Excellent[12]
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol~100°C, 1 hour2,4-Dihydro-5-phenyl-3H-pyrazol-3-one-[3]

Visualization

General Workflow for Pyrazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles, from the selection of starting materials to the final characterization of the product.

Pyrazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials (e.g., 1,3-Dicarbonyl & Hydrazine) Reaction_Setup Reaction Setup (Solvent, Glassware) Start->Reaction_Setup Reagent_Addition Reagent & Catalyst Addition Reaction_Setup->Reagent_Addition Heating_Stirring Heating & Stirring (e.g., Reflux) Reagent_Addition->Heating_Stirring Monitoring Reaction Monitoring (TLC) Heating_Stirring->Monitoring Cooling Cooling & Crystallization Monitoring->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Purification Further Purification (Recrystallization/Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End Pure Substituted Pyrazole Characterization->End

Caption: General workflow for the synthesis of substituted pyrazoles.

Knorr Pyrazole Synthesis Signaling Pathway

The following diagram illustrates the mechanistic pathway of the Knorr pyrazole synthesis.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: Mechanism of the Knorr pyrazole synthesis.

References

Application Notes and Protocols for the Use of 1-propyl-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common factor in the progression of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its capacity to form key hydrogen bond interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the utilization of 1-propyl-1H-pyrazol-3-amine as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined herein are based on established synthetic methodologies for analogous 3-aminopyrazole derivatives and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

The 3-aminopyrazole moiety is a versatile pharmacophore that frequently serves as a hinge-binding motif in a wide array of kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region. The amino group at the 3-position provides a convenient handle for the introduction of various substituents, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. The N1-propyl substituent of the title compound can influence solubility and interactions with hydrophobic pockets within the kinase active site.

This document will detail the synthesis of a representative pyrazolopyrimidine-based kinase inhibitor from this compound and provide protocols for in vitro kinase inhibition assays. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear and comprehensive overview.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors against various kinase targets. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the presented data for structurally related compounds provides a strong rationale for its use and expected potency.

Compound IDTarget KinaseIC50 (nM)Reference Compound
Hypothetical-1 CDK2/cyclin A10 - 100PNU-292137
Hypothetical-2 JNK35 - 50SR-3576
Hypothetical-3 RIPK11 - 20Compound 44
Hypothetical-4 FLT30.1 - 10Compound 8t

Experimental Protocols

Protocol 1: Synthesis of this compound

While this compound can be sourced from commercial vendors, this protocol describes a general method for its synthesis via N-alkylation of 1H-pyrazol-3-amine.

Materials:

  • 1H-pyrazol-3-amine

  • 1-Iodopropane (or 1-bromopropane)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-iodopropane (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor

This protocol details the synthesis of a representative N-(1-propyl-1H-pyrazol-3-yl)pyrimidin-4-amine core structure, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-pyrimidine (or a suitably substituted derivative)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • n-Butanol or another high-boiling point solvent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and 4-chloropyrimidine (1.0 eq) in n-butanol.

  • Add DIPEA (3.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired pyrazolopyrimidine product.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP (Adenosine triphosphate), including [γ-³²P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the CDK2/Cyclin A enzyme.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

CDK_Cell_Cycle_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb p E2F E2F Rb->E2F inhibits Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition drives p21 p21/p27 (CDK Inhibitors) p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits Inhibitor This compound -derived Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK-mediated G1/S transition of the cell cycle and the inhibitory action of a pyrazole-based inhibitor.

Experimental Workflow

Synthesis_Workflow Start Start: 1H-pyrazol-3-amine Alkylation Protocol 1: N-Alkylation with 1-Iodopropane Start->Alkylation Intermediate This compound Alkylation->Intermediate Coupling Protocol 2: Coupling with 4-Chloropyrimidine Intermediate->Coupling Inhibitor Pyrazolopyrimidine Kinase Inhibitor Coupling->Inhibitor Assay Protocol 3: In Vitro Kinase Inhibition Assay Inhibitor->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for the synthesis and evaluation of a kinase inhibitor from this compound.

Logical Relationship

SAR_Logic Core 3-Aminopyrazole Core Hinge Kinase Hinge Binding Core->Hinge H-bonding N1_Propyl N1-Propyl Group Solubility Solubility & Lipophilicity N1_Propyl->Solubility modulates Potency Potency & Selectivity N1_Propyl->Potency influences C3_Amino C3-Amino Group Pyrimidine Pyrimidine Moiety C3_Amino->Pyrimidine links to Pyrimidine->Potency influences Hinge->Potency Solubility->Potency

Caption: Structure-activity relationship logic for this compound based kinase inhibitors.

Application of 1-propyl-1H-pyrazol-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole core. The pyrazole scaffold is a well-established "privileged structure" in agrochemical discovery, forming the basis for numerous commercial fungicides, herbicides, and insecticides.[1] The versatile chemistry of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of biological activity and physical properties.[2] this compound serves as a valuable building block for the synthesis of a diverse range of potential agrochemicals. Its N-propyl group can influence lipophilicity and binding to target sites, while the 3-amino group provides a convenient handle for further chemical modifications, such as the formation of amides, which are common in many active agrochemical compounds.[2]

Application in Fungicide Research

Pyrazole derivatives, particularly pyrazole-carboxamides, are prominent in fungicide development, most notably as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II, leading to a halt in energy production and ultimately, fungal cell death.[1][3] While specific data for this compound is not extensively published, its structure is analogous to precursors used in the synthesis of active fungicidal molecules.

Quantitative Data: Fungicidal Activity of Analagous Pyrazole Derivatives

The following table summarizes the fungicidal activity of various pyrazole derivatives against several plant pathogens. This data can serve as a benchmark for new derivatives synthesized from this compound.

Compound IDFungal SpeciesEC50 (µg/mL)Reference
J13 (a flavonol pyrazole amide)Phytophthora capsici6.29[3]
Azoxystrobin (standard)Phytophthora capsici96.5[3]
Fluopyram (standard)Phytophthora capsici127.95[3]
Compound 26 (a pyrazole isothiocyanate)Botrytis cinerea2.432[4]
Compound 26 (a pyrazole isothiocyanate)Rhizoctonia solani2.182[4]
Compound 26 (a pyrazole isothiocyanate)Valsa mali1.787[4]
Compound II-a-10 (a pyrazole diamide)Cytospora sp.>50[5]
Fluxapyroxad (standard)Cytospora sp.1.83[5]
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is adapted from methodologies used to test the efficacy of novel pyrazole-based fungicides.[3][4]

  • Preparation of Fungal Cultures: Culture the target phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani) on potato dextrose agar (PDA) plates at 25°C for 3-5 days.

  • Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions to achieve the desired final concentrations.

  • Preparation of Medicated Plates: Add the appropriate volume of the stock or diluted solutions of the test compounds to molten PDA to achieve the final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the medicated agar into sterile Petri dishes. A solvent control (e.g., DMSO) and a positive control (a commercial fungicide like Azoxystrobin or Fluxapyroxad) should be included.

  • Inoculation: Cut mycelial discs (e.g., 5 mm diameter) from the edge of the actively growing fungal cultures and place one in the center of each medicated and control PDA plate.

  • Incubation and Assessment: Incubate the plates at 25°C. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached approximately three-quarters of the plate's diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • Determination of EC50: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data.

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture Fungi on PDA D Inoculate Plates with Mycelial Discs A->D B Prepare Stock Solutions of Test Compounds C Prepare Medicated PDA Plates B->C C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Workflow for in vitro antifungal activity testing.

Application in Herbicide Research

The pyrazole ring is a key component in several classes of herbicides that act on different molecular targets. For instance, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[6] Derivatives of this compound can be synthesized and screened for their potential as pre- or post-emergence herbicides.

Quantitative Data: Herbicidal Activity of Analagous Pyrazole Derivatives

The table below presents the post-emergence herbicidal activity of selected pyrazole compounds against various weed species.

Compound IDWeed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference
6a (a phenylpyridine pyrazole)Digitaria sanguinalis15050-60[7][8]
6a (a phenylpyridine pyrazole)Abutilon theophrasti15050-60[7][8]
6c (a phenylpyridine pyrazole)Setaria viridis15050[8]
7a (a phenylpyrazole with strobilurin)Amaranthus retroflexus150Good Inhibition[6]
7b (a phenylpyrazole with strobilurin)Amaranthus retroflexus150Good Inhibition[6]
Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This protocol outlines a greenhouse-based method for evaluating the post-emergence herbicidal effects of novel compounds.[8]

  • Plant Cultivation: Grow various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) in pots containing a suitable soil mix in a greenhouse. Allow the plants to reach the 2-3 leaf stage.

  • Preparation of Spray Solutions: Dissolve the test compounds in a solvent such as acetone, and then dilute with water containing a surfactant (e.g., Tween-20) to achieve the desired application rate (e.g., 150 g a.i./ha).

  • Application: Spray the test solutions evenly onto the foliage of the weed species using a laboratory sprayer. Include a solvent-only control and a positive control (a commercial herbicide).

  • Evaluation: Keep the treated plants in the greenhouse for a specified period (e.g., 14-21 days), ensuring proper watering and environmental conditions. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Record the percentage of inhibition for each compound against each weed species.

Herbicidal_Assay_Workflow A Cultivate Weeds to 2-3 Leaf Stage C Apply Solutions to Weed Foliage A->C B Prepare Spray Solutions of Test Compounds B->C D Incubate in Greenhouse (14-21 days) C->D E Visually Assess Herbicidal Injury D->E F Record Percent Inhibition E->F

Workflow for post-emergence herbicidal activity testing.

Application in Insecticide Research

Pyrazole-based insecticides are a significant class of agrochemicals, with prominent examples like Fipronil and Chlorantraniliprole.[9][10] These compounds often target the insect's nervous system, for instance, by blocking GABA-gated chloride channels or by modulating ryanodine receptors.[9][10] The this compound scaffold can be used to synthesize novel compounds for screening against various insect pests.

Quantitative Data: Insecticidal Activity of Analagous Pyrazole Derivatives

The following table shows the insecticidal activity of different pyrazole derivatives against common agricultural pests.

Compound IDInsect SpeciesLC50 (µg/mL)Reference
3d (a pyrazole Schiff base)Termites0.006[9]
3f (a pyrazole Schiff base)Termites0.001[9]
Fipronil (standard)Termites0.038[9]
6h (a glycine-fipronil conjugate)Locusts47.68[9]
Fipronil (standard)Locusts63.09[9]
B2 (a flupyrimin analog)Plutella xylostella>70% mortality at 25 µg/mL[11][12]
B3 (a flupyrimin analog)Plutella xylostella>70% mortality at 25 µg/mL[11][12]
Experimental Protocol: Insecticidal Activity Assay (Leaf-Dipping Method)

This protocol is a common method for assessing the insecticidal activity of compounds against leaf-eating insects like Plutella xylostella (diamondback moth).[10]

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in an appropriate solvent-water mixture containing a surfactant.

  • Leaf Treatment: Dip fresh cabbage leaves into the test solutions for a set period (e.g., 10-30 seconds) and then allow them to air dry.

  • Insect Exposure: Place the treated leaves into Petri dishes lined with moistened filter paper. Introduce a known number of insect larvae (e.g., 10 third-instar larvae of Plutella xylostella) into each dish.

  • Incubation: Maintain the Petri dishes at a controlled temperature and humidity (e.g., 25°C, 60-70% RH) with a set photoperiod.

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the test insects) using probit analysis.

Insecticidal_Pathway cluster_target Molecular Target cluster_action Mechanism of Action cluster_effect Physiological Effect A Insect Ryanodine Receptor (RyR) B Pyrazole Amide Insecticide Binds to RyR C Uncontrolled Release of Internal Ca2+ Stores B->C Activation D Muscle Contraction, Paralysis C->D E Cessation of Feeding D->E F Insect Death E->F

References

Application Notes and Protocols for the Derivatization of 1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the chemical modification, or derivatization, of the exocyclic amino group of 1-propyl-1H-pyrazol-3-amine. This pyrazole derivative is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common derivatization strategies, present comparative data, and provide step-by-step experimental protocols.

Derivatization Strategies

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The most common and useful derivatization reactions include acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. Each of these transformations imparts distinct physicochemical properties to the parent molecule, which can influence its biological activity, solubility, and metabolic stability.

  • Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides forms a stable amide bond. This is a widely used method to introduce a variety of substituents, which can modulate the electronic and steric properties of the molecule.

  • Sulfonylation: The formation of a sulfonamide linkage by reacting the amine with a sulfonyl chloride is another common strategy. Sulfonamides are important functional groups in a wide range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.

  • Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the amine and an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine.[1][2] This method is highly versatile for introducing a wide range of alkyl and aryl substituents.

  • Urea and Thiourea Formation: The reaction of the amino group with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These functional groups are prevalent in bioactive molecules and can participate in key hydrogen bonding interactions with biological targets.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the derivatization of 3-aminopyrazoles. While specific data for this compound is limited in the literature, the data presented for analogous compounds provide a strong basis for estimating reaction outcomes.

Table 1: Acylation of 3-Aminopyrazoles

Acylating AgentBaseSolventTemperatureTimeYield (%)Reference Compound
Benzoyl ChloridePyridineDichloromethaneRoom Temp.3-5 h~65-804-benzoyl-1-(substituted)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride reacted with anilides to form amides[3]
Acetic AnhydrideDMAP (catalytic)DMFRoom Temp.1 h~95Ethyl 3-amino-1H-pyrazole-4-carboxylate[4]
4-Nitrobenzoyl ChlorideTriethylamineAcetonitrileReflux6 h~70-85General acylation of amines

Table 2: Sulfonylation of 3-Aminopyrazoles

Sulfonylating AgentBaseSolventTemperatureTimeYield (%)Reference Compound
p-Toluenesulfonyl ChlorideTriethylamineAcetonitrileRoom Temp.12 h883-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine[5][6]
Benzenesulfonyl ChloridePyridineDichloromethane0 °C to RT4 h~80-90General sulfonylation of primary amines
Methanesulfonyl ChlorideDIPEATHF0 °C to RT2 h~85-95General sulfonylation of primary amines

Table 3: Reductive Amination of Primary Amines with Aldehydes

AldehydeReducing AgentSolventTemperatureTimeYield (%)Notes
BenzaldehydeSodium BorohydrideMethanolRoom Temp.2-4 h~70-90General procedure for reductive amination[7]
4-MethoxybenzaldehydeSodium CyanoborohydrideMethanolRoom Temp.12 h~80-95NaBH3CN is selective for the imine in the presence of the aldehyde[1]
CyclohexanecarboxaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp.12 h~75-90A mild and effective reducing agent

Table 4: Urea Formation from 3-Aminopyrazoles

ReagentMethodSolventTemperatureTimeYield (%)Reference Compound
Phenyl IsocyanateDirect reactionTHFRoom Temp.2-4 h>90General reaction of amines with isocyanates[8][9]
4-Nitrophenylchloroformate, then NH4OAcTwo-step, one-potAcetonitrile/THFRoom Temp.3-5 h~70-854-(5-(4-(benzyloxy)phenyl)-1-substituted-1H-pyrazol-3-yl)anilines[10]
Potassium Isocyanate/HClDirect reactionWaterRoom Temp.1-3 h701H-Pyrazol-3-amine[5]

Visualizations

The following diagrams illustrate the derivatization pathways, a typical experimental workflow, and a decision-making process for selecting a suitable derivatization method.

Derivatization_Pathways cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_reductive_amination Reductive Amination cluster_urea_formation Urea Formation This compound This compound Acyl Chloride / Anhydride Acyl Chloride / Anhydride This compound->Acyl Chloride / Anhydride Sulfonyl Chloride Sulfonyl Chloride This compound->Sulfonyl Chloride Aldehyde / Ketone Aldehyde / Ketone This compound->Aldehyde / Ketone Isocyanate Isocyanate This compound->Isocyanate N-Acyl-1-propyl-1H-pyrazol-3-amine N-Acyl-1-propyl-1H-pyrazol-3-amine Acyl Chloride / Anhydride->N-Acyl-1-propyl-1H-pyrazol-3-amine Base (e.g., Pyridine) N-Sulfonyl-1-propyl-1H-pyrazol-3-amine N-Sulfonyl-1-propyl-1H-pyrazol-3-amine Sulfonyl Chloride->N-Sulfonyl-1-propyl-1H-pyrazol-3-amine Base (e.g., TEA) Schiff Base Intermediate Schiff Base Intermediate Aldehyde / Ketone->Schiff Base Intermediate N-Alkyl-1-propyl-1H-pyrazol-3-amine N-Alkyl-1-propyl-1H-pyrazol-3-amine Schiff Base Intermediate->N-Alkyl-1-propyl-1H-pyrazol-3-amine Reducing Agent (e.g., NaBH4) N-Substituted Urea N-Substituted Urea Isocyanate->N-Substituted Urea

Caption: Derivatization pathways of this compound.

Experimental_Workflow start Start reagents Dissolve this compound and base in appropriate solvent start->reagents addition Add derivatizing agent (e.g., acyl chloride, aldehyde) dropwise reagents->addition reaction Stir reaction mixture at specified temperature and time addition->reaction monitoring Monitor reaction progress by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Perform aqueous workup (e.g., wash with water, brine) monitoring->workup Complete extraction Extract product with an organic solvent workup->extraction drying Dry organic layer over Na2SO4 or MgSO4 extraction->drying purification Purify crude product (e.g., column chromatography, recrystallization) drying->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for derivatization.

Derivatization_Decision_Tree start Desired Modification? introduce_alkyl Introduce Alkyl/Aryl Group? start->introduce_alkyl Alkyl/Aryl introduce_carbonyl Introduce Carbonyl Moiety? start->introduce_carbonyl Carbonyl introduce_sulfonyl Introduce Sulfonyl Moiety? start->introduce_sulfonyl Sulfonyl reductive_amination Reductive Amination introduce_alkyl->reductive_amination acylation Acylation introduce_carbonyl->acylation Amide urea_formation Urea Formation introduce_carbonyl->urea_formation Urea sulfonylation Sulfonylation introduce_sulfonyl->sulfonylation

Caption: Decision tree for selecting a derivatization method.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Acylation with Benzoyl Chloride

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-benzoyl-1-propyl-1H-pyrazol-3-amine.

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.4 eq).

  • Add p-toluenesulfonyl chloride (2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the di-tosylated product, N,N-bis(p-tolylsulfonyl)-1-propyl-1H-pyrazol-3-amine.[5][6]

Protocol 3: Reductive Amination with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol mixture)

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain N-benzyl-1-propyl-1H-pyrazol-3-amine.

Protocol 4: Urea Formation with Phenyl Isocyanate

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. A precipitate may form during this time.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a small amount of cold THF or hexane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexane to induce crystallization or purify by silica gel column chromatography to yield 1-(1-propyl-1H-pyrazol-3-yl)-3-phenylurea.

References

Application Notes and Protocols for the Characterization of 1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-propyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. Compounds within this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and quality of such compounds in research and development settings. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.

Overall Characterization Workflow

The following diagram illustrates the typical workflow for the comprehensive characterization of a synthesized chemical entity like this compound.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Purity Determination EA Elemental Analysis (CHN) NMR->EA Compositional Verification Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->EA MS->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis Report Final Report & CoA Data_Analysis->Report

Caption: Overall workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

Expected Data:

Table 1: Expected ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-4~5.5d, J = 2.4 Hz1H~95.0
H-5~7.3d, J = 2.4 Hz1H~130.0
-NH₂~4.0br s2H-
-N-CH₂-~3.9t, J = 7.2 Hz2H~50.0
-CH₂-CH₃~1.8sext, J = 7.4 Hz2H~24.0
-CH₃~0.9t, J = 7.4 Hz3H~11.0
C-3---~155.0

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument.[1]

  • Data Acquisition (ESI+):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5-4.5 kV.[1]

    • Source Temperature: 100-150 °C.

    • Infusion: Direct infusion or coupled with a liquid chromatography system (LC-MS).

  • HRMS Analysis: For accurate mass measurement, ensure the instrument is properly calibrated. The measured mass should be within 5 ppm of the theoretical mass.[1]

Expected Data:

Table 2: Expected Mass Spectrometry Data

Parameter Value
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol [2]
Ionization ModeESI+
Theoretical [M+H]⁺ (monoisotopic)126.1026 Da
Observed [M+H]⁺ (HRMS)126.102x ± 5 ppm

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of molecule.

Experimental Protocol:
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B). A similar method was used for a related pyrazoline derivative.[3]

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Expected Data:

Table 3: HPLC Purity Assessment Data

Parameter Result
Retention Time (t_R)Dependent on specific conditions, e.g., ~8.5 min
Purity (%)> 95% (or as per specification)
Tailing Factor0.9 - 1.5
Theoretical Plates> 2000

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which is compared against the theoretical values calculated from the molecular formula.

Experimental Protocol:
  • Sample Preparation: Provide a dry, homogeneous sample (2-3 mg) in a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Analysis: The instrument software calculates the percentage of each element. The results should be within ±0.4% of the theoretical values.[4]

Expected Data:

Table 4: Elemental Analysis Data

Element Theoretical (%) Observed (%)
Carbon (C)57.5857.58 ± 0.4
Hydrogen (H)8.868.86 ± 0.4
Nitrogen (N)33.5733.57 ± 0.4

Logical Relationship of Analytical Data

The following diagram illustrates how the data from different analytical techniques are interconnected to provide a complete characterization of the molecule.

Caption: Interconnectivity of analytical data for structural confirmation and purity assessment.

References

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-propyl-1H-pyrazol-3-amine. This method is suitable for quantifying the active pharmaceutical ingredient (API) and separating it from potential impurities and degradation products. The protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a heterocyclic amine containing a pyrazole nucleus, a common scaffold in medicinal chemistry.[1] The purity of this compound is critical for its use in pharmaceutical research and development. A robust analytical method is necessary to ensure the quality, safety, and efficacy of any potential drug product. High-performance liquid chromatography (HPLC) is a primary technique for the separation, purification, and quantification of such derivatives.[2] This application note describes a stability-indicating RP-HPLC method, developed to separate the main component from its degradation products formed under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3]

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for initial development.[2][4]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)[5]

    • Methanol (HPLC grade)[4]

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)[6]

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min[4]
Column Temperature 25 °C[4]
Detection Wavelength Determined by UV scan (e.g., 210-280 nm)
Injection Volume 10 µL
Diluent Mobile Phase or a mixture of Acetonitrile and Water

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the diluent and make up to the mark.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution at a similar concentration to the working standard solution using the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Method Development Workflow

The development of a stability-indicating HPLC method involves a systematic approach to optimize the separation of the analyte from its potential impurities and degradation products.

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_stress Forced Degradation cluster_validation Validation Analyte_Info Analyte Characterization (pKa, logP, UV spectra) Initial_Screening Initial Method Screening (Column, Mobile Phase) Analyte_Info->Initial_Screening Input MP_Optimization Mobile Phase Optimization (pH, Organic Ratio, Gradient) Initial_Screening->MP_Optimization Proceed with best conditions Other_Params Optimize Other Parameters (Flow Rate, Temperature) MP_Optimization->Other_Params Fine-tune Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Other_Params->Forced_Degradation Apply optimized method Peak_Purity Peak Purity Analysis Forced_Degradation->Peak_Purity Analyze stressed samples Peak_Purity->MP_Optimization Re-optimize if peaks co-elute Method_Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Purity->Method_Validation Confirm specificity Final_Method Final Validated Method Method_Validation->Final_Method Successful Validation

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7]

  • Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to the final concentration.

  • Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute to the final concentration.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the final concentration.

  • Thermal Degradation: Keep the solid sample in an oven at 80°C for 48 hours. Prepare a solution at the final concentration.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a solution at the final concentration.

Analyze all stressed samples along with a non-stressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Method Validation

The developed method should be validated according to ICH guidelines.[4] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The results of the method development and validation should be presented in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of Peak Area (n=6)≤ 2.0%

Table 2: Summary of Forced Degradation Studies

Stress ConditionNumber of Degradants% Degradation
0.1 N HCl, 60°C, 2h
0.1 N NaOH, 60°C, 2h
3% H₂O₂, RT, 24h
Thermal (80°C, 48h)
Photolytic (UV, 24h)

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (Concentration Range)e.g., 10-150 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)e.g., 98.0 - 102.0%
Precision (%RSD)Repeatability: < 2.0%, Intermediate: < 2.0%
LODe.g., 0.1 µg/mL
LOQe.g., 0.3 µg/mL

Potential Impurity and Degradation Pathway

The pyrazole ring is generally stable, but the amine group and the propyl chain can be susceptible to degradation.

Degradation_Pathway cluster_main Analyte cluster_degradation Potential Degradation Products Analyte This compound Oxidation N-Oxide Analyte->Oxidation Oxidation (H₂O₂) Hydrolysis Hydroxylated Pyrazole Analyte->Hydrolysis Acid/Base Hydrolysis Dealkylation 1H-pyrazol-3-amine Analyte->Dealkylation Photolytic/Thermal Stress

Caption: Potential Degradation Pathways.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the purity determination of this compound. The method is stability-indicating and can be validated according to ICH guidelines to be suitable for routine quality control and stability studies in a pharmaceutical development setting.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-propyl-1H-pyrazol-3-amine, a key building block in pharmaceutical development. The primary synthetic route discussed is the regioselective condensation of propylhydrazine with a suitable three-carbon electrophile, specifically 3-ethoxyacrylonitrile. This document includes considerations for reaction scale-up, safety, and purification, along with detailed experimental procedures. All quantitative data is summarized for clarity, and a workflow diagram is provided for process visualization.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The substituted aminopyrazole scaffold is a common feature in pharmaceuticals, including kinase inhibitors and other therapeutic agents. The ability to produce this intermediate on a large scale with high purity and yield is critical for drug development and manufacturing campaigns.

The most common and scalable approach to N-alkylated 3-aminopyrazoles is the cyclocondensation reaction between a monosubstituted hydrazine and a β-functionalized acrylonitrile. The key challenge in this synthesis is controlling the regioselectivity to favor the desired 3-amino isomer over the 5-amino byproduct. Reaction conditions, such as the choice of solvent and the presence of an acid or base, can significantly influence this selectivity.

Synthetic Route Overview

The recommended synthetic strategy for the large-scale production of this compound is the reaction of propylhydrazine with 3-ethoxyacrylonitrile. This method is advantageous due to the commercial availability of the starting materials and the generally good yields reported for analogous reactions.

Overall Reaction:

Propylhydrazine + 3-Ethoxyacrylonitrile → this compound

The reaction proceeds through a nucleophilic attack of the hydrazine onto the β-carbon of the acrylonitrile, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.

Data Presentation

Table 1: Physicochemical and Safety Data of Key Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Key Hazards
PropylhydrazineC₃H₁₀N₂74.12 (free base)-Not applicableSelf-reactive, handle with care.[1]
3-EthoxyacrylonitrileC₅H₇NO97.1290-91 @ 19 mmHg82Flammable liquid and vapor, harmful if swallowed, causes skin and eye irritation.[2][3][4]
This compoundC₆H₁₁N₃125.17--Assumed to be an irritant; handle with appropriate PPE.
Table 2: Representative Reaction Parameters and Expected Outcomes
ParameterValue/ConditionNotes
Reactants
Propylhydrazine1.0 - 1.2 equivalentsCan be used as the hydrochloride salt with an added base, or as the free base.
3-Ethoxyacrylonitrile1.0 equivalentLimiting reagent.
Solvent Ethanol, Isopropanol, or TolueneEthanol is a common choice for similar reactions.
Temperature 60 - 100 °C (Reflux)Reaction progress should be monitored by HPLC or TLC.
Reaction Time 4 - 24 hoursHighly dependent on scale and temperature.
Work-up Aqueous extraction, solvent swapTo remove salts and polar impurities.
Purification Crystallization or Column ChromatographyCrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is preferred for large-scale.
Expected Yield 70 - 90%Based on analogous syntheses.
Expected Purity >98%After purification.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous N-alkyl-3-aminopyrazole syntheses and should be optimized for specific equipment and scale.

Reagents and Equipment:

  • Propylhydrazine (or its hydrochloride salt)

  • 3-Ethoxyacrylonitrile

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (if using propylhydrazine hydrochloride)

  • Ethyl acetate

  • Heptane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Large-scale reaction vessel with overhead stirring, reflux condenser, and temperature control

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge propylhydrazine (1.1 equivalents). If using propylhydrazine hydrochloride, add an equivalent amount of a suitable base like sodium bicarbonate.

  • Solvent Addition: Add ethanol (5-10 volumes relative to the limiting reagent).

  • Reagent Addition: Slowly add 3-ethoxyacrylonitrile (1.0 equivalent) to the stirred solution at room temperature. The addition may be exothermic, and cooling may be required to maintain the temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • To the residue, add ethyl acetate and water. Stir vigorously and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/heptane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound.

Purification by Column Chromatography (for smaller scales or difficult to crystallize batches)

For smaller scales or if crystallization is not effective, the crude product can be purified by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in heptane or dichloromethane/methanol. For basic amines, it can be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to prevent tailing.[5]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a pre-equilibrated silica gel column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification propylhydrazine Propylhydrazine reaction_vessel Reaction Vessel (Ethanol, Reflux) propylhydrazine->reaction_vessel ethoxyacrylonitrile 3-Ethoxyacrylonitrile ethoxyacrylonitrile->reaction_vessel concentration Concentration reaction_vessel->concentration Cooling extraction Aqueous Extraction (EtOAc/Water) concentration->extraction drying Drying and Concentration extraction->drying crystallization Crystallization (e.g., EtOAc/Heptane) drying->crystallization Crude Product filtration Filtration and Drying crystallization->filtration product This compound filtration->product Pure Product

References

Application Notes and Protocols: The Use of 1-Propyl-1H-pyrazol-3-amine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-propyl-1H-pyrazol-3-amine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. While direct literature on this specific building block is emerging, the broader class of 1-alkyl-1H-pyrazol-3-amines has been extensively validated as a privileged scaffold in drug discovery. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a robust guide for the design and synthesis of novel therapeutics.

The 3-aminopyrazole moiety is a key pharmacophore that can form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The N1-propyl substituent provides a handle for modulating physicochemical properties such as lipophilicity and metabolic stability, and for exploring deeper hydrophobic pockets within the target protein. This makes this compound an attractive starting material for generating libraries of potent and selective kinase inhibitors for various therapeutic indications, including oncology and inflammatory diseases.

Data Presentation: Biological Activity of Analogous 1-Alkyl-Pyrazol-3-amine Derivatives

The following table summarizes the in vitro biological activity of various kinase inhibitors synthesized from 1-alkyl-1H-pyrazol-3-amine analogs. This data highlights the potential of this scaffold to yield highly potent compounds against various kinase targets.

Compound ID1-Position SubstituentTarget Kinase(s)IC50 / EC50 (nM)Reference Compound
Analog 1 CyclopropylCDK16EC50 = 33-
Analog 2 MethylFLT3IC50 = 0.089FN-1501 (IC50 = 2.33)
Analog 3 MethylCDK2IC50 = 0.719FN-1501 (IC50 = 1.02)
Analog 4 MethylCDK4IC50 = 0.770FN-1501 (IC50 = 0.39)
Analog 5 UnsubstitutedRIPK1Low nanomolar activityAZD4547

This table presents data from analogous compounds to illustrate the potential of the this compound scaffold.[1][2]

Experimental Protocols

The following are representative protocols for the synthesis of the this compound building block and its subsequent elaboration into a putative kinase inhibitor.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 1-alkyl-1H-pyrazol-3-amines, which can be adapted for the propyl analog. The synthesis typically involves the cyclization of a β-ketonitrile with a substituted hydrazine.

Materials:

  • Propylhydrazine

  • 3-oxopropanenitrile (or a suitable equivalent)

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide in ethanol, add 3-oxopropanenitrile and stir at room temperature for 30 minutes.

  • Add propylhydrazine to the reaction mixture and reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor

This protocol outlines a representative synthesis of a pyrazolopyrimidine kinase inhibitor, a common scaffold derived from 3-aminopyrazoles.[1]

Materials:

  • This compound

  • 2,4-dichloro-5-methylpyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • An appropriate aryl boronic acid for Suzuki coupling

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • Nucleophilic Aromatic Substitution:

    • In a sealed tube, dissolve this compound (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.1 eq) in n-butanol.

    • Add DIPEA (2.0 eq) and heat the mixture to 120 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain N-(2-chloro-5-methylpyrimidin-4-yl)-1-propyl-1H-pyrazol-3-amine.

  • Suzuki Coupling:

    • To a microwave vial, add the product from the previous step (1.0 eq), the desired aryl boronic acid (1.5 eq), sodium carbonate (3.0 eq), and the palladium catalyst (0.1 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography to yield the final pyrazolopyrimidine inhibitor.

Visualizations

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazole-based inhibitors often target these kinases to induce cell cycle arrest.

CDK_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin/CDK Complexes Cyclin/CDK Complexes Signal Transduction->Cyclin/CDK Complexes Rb Phosphorylation Rb Phosphorylation Cyclin/CDK Complexes->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release Gene Transcription Gene Transcription E2F Release->Gene Transcription Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression This compound Derivative This compound Derivative This compound Derivative->Cyclin/CDK Complexes Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A This compound Synthesis B Reaction with Heterocyclic Core A->B C Further Derivatization (e.g., Suzuki Coupling) B->C D Purification & Characterization C->D E In vitro Kinase Assay (IC50) D->E F Cell-based Proliferation Assay (EC50) E->F G Selectivity Profiling F->G H Structure-Activity Relationship (SAR) Studies G->H H->C Iterative Synthesis I ADME/Tox Profiling H->I J In vivo Efficacy Studies I->J

References

Application Notes and Protocols for Biological Screening of 1-propyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-propyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry. Derivatives of pyrazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs.[1] These activities include anticancer, kinase inhibitory, antimicrobial, and antioxidant effects.[1][2][3][4] Establishing a robust and systematic screening cascade is crucial for identifying and characterizing the therapeutic potential of novel derivatives based on this core structure.

This document provides detailed application notes and experimental protocols for a panel of primary biological screening assays relevant to this compound derivatives. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds.

Antiproliferative and Cytotoxicity Screening

Application Note

A primary step in screening for potential anticancer agents is to evaluate their effect on cancer cell proliferation and viability. Pyrazole derivatives have frequently been reported to possess antitumor properties.[5][6] The MTT assay is a reliable and widely used colorimetric method to quantify a cell population's response to external factors.[7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[7] The resulting formazan crystals are solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[8] This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Experimental Protocol: MTT Cell Viability Assay

A. Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL.[8][9] Sterilize the solution by passing it through a 0.2 µM filter and store it at -20°C, protected from light.[8][10]

  • MTT Solvent (Solubilization Solution): Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.[10] Alternatively, a solution of 100 µL of detergent reagent can be used.[7]

  • Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Serum-Free Medium: For the MTT incubation step, use a medium without FBS to avoid background interference.[10]

B. Assay Procedure:

  • Cell Seeding: Harvest cells and resuspend them in a complete culture medium. Plate the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank). Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Incubation: Carefully aspirate the medium containing the test compounds.[10] Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[10] Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: After incubation, add 150 µL of the MTT solvent to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.[9]

C. Data Analysis:

  • Average the absorbance readings for each set of duplicates or triplicates.

  • Subtract the average absorbance of the blank (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

  • Plot the percentage of cell viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Table 1: Antiproliferative Activity of this compound Derivatives

Compound ID Derivative Substitution IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. HCT-116
PPA-001 R1 = H, R2 = Phenyl 14.5 ± 1.2 22.1 ± 2.5 18.9 ± 1.8
PPA-002 R1 = Cl, R2 = Phenyl 8.2 ± 0.9 15.6 ± 1.7 11.4 ± 1.1
PPA-003 R1 = H, R2 = 4-MeO-Phenyl 19.8 ± 2.1 30.5 ± 3.1 25.3 ± 2.4

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualization

G cluster_workflow Workflow for Cell Viability Screening A Seed cells in 96-well plate B Add pyrazole derivatives (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate % viability and IC50 values G->H

Caption: General workflow for evaluating compound cytotoxicity using the MTT assay.

Kinase Inhibition Screening

Application Note

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11] Pyrazole-based compounds are well-established as potent kinase inhibitors.[12][13] A key step after identifying antiproliferative activity is to determine if the mechanism involves kinase inhibition. Western blotting is a fundamental technique used to analyze protein expression and post-translational modifications, such as phosphorylation.[14] By treating cells with a pyrazole derivative and then probing for the phosphorylated (active) and total forms of a suspected downstream kinase target, one can confirm target engagement within the cell. A reduction in the phosphorylated protein level relative to the total protein level indicates successful inhibition of the upstream kinase.

Experimental Protocol: Western Blot Analysis for Protein Phosphorylation

A. Reagent Preparation:

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE Gels: Use pre-cast or hand-cast polyacrylamide gels of the appropriate percentage to resolve the target protein based on its molecular weight.

  • Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.

  • Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[15]

  • Primary Antibodies: Antibodies specific for the phosphorylated form and the total form of the target protein (e.g., phospho-STAT3 and total STAT3). Dilute as recommended by the manufacturer in blocking buffer.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).[16]

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.

B. Assay Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the pyrazole derivative for a specified time. Include a vehicle control.

  • After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer.[12] Scrape the cells and transfer the lysate to a microfuge tube.[15]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS loading buffer. Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.[16][17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[17][18]

  • Antibody Incubation: Incubate the membrane with the diluted primary antibody (e.g., anti-phospho-protein) overnight at 4°C with gentle shaking.[15]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each.[15] Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect the total protein, the membrane can be stripped of the first set of antibodies and re-probed with the antibody for the total form of the protein.

Data Presentation

Table 2: Kinase Inhibitory Activity of Lead Compound PPA-002

Kinase Target IC₅₀ (nM) in Cell-Free Assay Cellular Target Inhibition (p-Protein reduction at 1 µM)
JAK2 3.5 ± 0.4 85%
JAK3 8.1 ± 0.9 72%
FLT3 15.2 ± 1.8 65%
CDK2 > 1000 Not significant

| EGFR | > 1000 | Not significant |

Data are presented as mean ± standard deviation.

Visualization

G cluster_pathway Generic Kinase Signaling Pathway Inhibition Signal Signal (e.g., Cytokine) Receptor Receptor Signal->Receptor Kinase Kinase (e.g., JAK) Receptor->Kinase pKinase p-Kinase (Active) Kinase->pKinase Activation Substrate Substrate (e.g., STAT) pKinase->Substrate pSubstrate p-Substrate (Active) Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, etc.) pSubstrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->pKinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Antimicrobial Activity Screening

Application Note

Many heterocyclic compounds, including pyrazole derivatives, have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[2][19][20] Screening for antimicrobial activity is essential to identify new leads for treating infectious diseases. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[22] This assay is performed in a 96-well plate format, allowing for the efficient testing of multiple compounds against various microbial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

A. Reagent and Media Preparation:

  • Microbial Strains: Use standardized strains from a recognized culture collection (e.g., ATCC), including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in the appropriate broth to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Stock Solution: Prepare a stock solution of each pyrazole derivative in DMSO.

B. Assay Procedure:

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a range of decreasing compound concentrations.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing inoculum and broth but no compound, to show microbial growth.

    • Negative Control: Wells containing broth only, to check for sterility.

    • Reference Drug: A standard antibiotic (e.g., Gatifloxacin, Ciprofloxacin) tested in parallel.[19]

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. A colorimetric indicator like resazurin can also be added to aid in determining viability.

Data Presentation

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

Compound ID MIC (µg/mL) vs. S. aureus (Gram +) MIC (µg/mL) vs. E. coli (Gram -) MIC (µg/mL) vs. C. albicans (Fungus)
PPA-001 16 32 >64
PPA-002 8 16 32
PPA-003 32 64 >64
Ciprofloxacin 1 0.25 N/A

| Fluconazole | N/A | N/A | 4 |

N/A: Not Applicable

Visualization

G cluster_workflow Workflow for Broth Microdilution MIC Assay A Prepare 2-fold serial dilutions of compound in 96-well plate C Add inoculum to all test wells A->C B Prepare standardized microbial inoculum (~5x10^5 CFU/mL) B->C D Include growth and sterility controls C->D E Incubate plate (e.g., 24h at 37°C) D->E F Visually inspect wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity Screening

Application Note

Reactive oxygen species (ROS) can cause cellular damage and are implicated in numerous diseases. Antioxidants are compounds that can neutralize these harmful species. Pyrazole derivatives have been reported to possess significant antioxidant and radical scavenging activities.[4][23][24] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for the antioxidant potential of compounds.[23][25] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Experimental Protocol: DPPH Radical Scavenging Assay

A. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to prepare a 0.1 mM solution. This solution should be freshly prepared and kept in the dark.

  • Test Compounds: Prepare stock solutions of the pyrazole derivatives in methanol or DMSO at various concentrations.

  • Positive Control: Ascorbic acid or Trolox, known antioxidants, should be used as a positive control.

B. Assay Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution at different concentrations to the wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls:

    • Blank: 100 µL of methanol.

    • Control: 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[25]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[25]

C. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] × 100

    • Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of scavenging activity against the compound concentration to determine the SC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

Table 4: Antioxidant Activity of this compound Derivatives

Compound ID DPPH Radical Scavenging Activity SC₅₀ (µM)
PPA-001 45.3 ± 3.8
PPA-002 28.9 ± 2.5
PPA-003 85.1 ± 7.2

| Ascorbic Acid | 15.6 ± 1.3 |

Data are presented as mean ± standard deviation.

Visualization

G cluster_logic Principle of the DPPH Radical Scavenging Assay DPPH_Radical DPPH• (Stable Radical, Violet) Antioxidant Pyrazole Derivative (Hydrogen Donor) DPPH_H DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_H Reduction Pyrazole_Radical Pyrazole• (Oxidized Form) Antioxidant->Pyrazole_Radical Oxidation

Caption: Logical relationship of the DPPH radical scavenging reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-propyl-1H-pyrazol-3-amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for column chromatography?

A1: this compound is a heterocyclic amine. Its pyrazole ring and amine group make it a polar and basic compound. The N-propyl group adds some non-polar character. These properties dictate its interaction with the stationary phase and solubility in mobile phases. Due to its basicity, it is prone to tailing on standard silica gel.

Q2: What is the best stationary phase for purifying this compound?

A2: The choice of stationary phase depends on the impurities.

  • Normal Phase Silica Gel: This is the most common choice. However, to prevent peak tailing due to the basic amine group, the silica gel can be deactivated or a basic modifier added to the mobile phase.

  • Deactivated Silica Gel: You can deactivate silica gel by treating it with a solution of triethylamine in your chosen eluent system.

  • Basic Alumina: Alumina (basic, grade I) can be a good alternative to silica gel for purifying amines as it reduces tailing.[1]

  • Reversed-Phase C18 Silica: If the compound or impurities are very polar, reversed-phase chromatography with a mobile phase like water/acetonitrile or water/methanol might be effective.

Q3: Which mobile phase system should I use?

A3: For normal phase chromatography on silica gel, a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.[2][3] To minimize peak tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.

Q4: My compound is not moving off the column baseline. What should I do?

A4: This indicates the mobile phase is not polar enough. Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If it is still retained, consider switching to a more polar solvent system, such as dichloromethane/methanol. Also, ensure your compound has not decomposed on the silica gel.[4]

Q5: My compound is coming out with the solvent front. What does this mean?

A5: This happens when the mobile phase is too polar, or your compound is very nonpolar.[4] You should decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexanes.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing / Streaking The basic amine group is interacting strongly with acidic silanol groups on the silica gel surface.1. Add 0.1-1% triethylamine or ammonium hydroxide to your mobile phase. 2. Use deactivated silica gel. 3. Switch to a basic stationary phase like alumina.[1]
Poor Separation of Compound and Impurities 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the sample. 3. Column was packed improperly (cracks or channels).1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1g of crude material per 20-100g of silica gel. 3. Repack the column carefully, ensuring a uniform and compact bed.
No Compound Eluted 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the eluent polarity. 2. Check the stability of your compound on a small amount of silica gel before performing the column.[4] If it is unstable, consider using a different stationary phase like alumina or Florisil.
Colored Impurities Co-elute with Product The polarity of the impurities is very similar to your product in the chosen solvent system.1. Try a different solvent system. For example, replace ethyl acetate with acetone or an ether. 2. Consider using a different stationary phase (e.g., alumina or reversed-phase).
Crystallization on the Column The sample has low solubility in the mobile phase and has crystallized at the top of the column, blocking flow.1. Pre-purify the sample to remove the component that is crystallizing. 2. Use a stronger (more polar) solvent to dissolve the sample for loading, and then switch to the running eluent. 3. Consider dry loading the sample.[5]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Swirl to create a homogenous slurry.

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Pour the silica slurry into the column. Use additional mobile phase to rinse all the silica into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level reaches the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of your sample.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Monitor the separation using TLC.

    • Gradually increase the polarity of the mobile phase as needed to elute your compound.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Solvent Systems for TLC and Column Chromatography

The following table provides common solvent systems. The polarity can be adjusted by changing the ratio of the solvents.

Solvent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many pyrazole derivatives.[2]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds.
Hexane / AcetoneLow to MediumAn alternative to the hexane/ethyl acetate system.

Always add 0.1-1% triethylamine to the solvent mixture to prevent peak tailing.

Visual Guides

experimental_workflow Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC_optimization 1. Optimize Solvent System via TLC slurry_prep 2. Prepare Silica Gel Slurry TLC_optimization->slurry_prep column_packing 3. Pack the Column slurry_prep->column_packing dry_loading 4. Dry Load Sample onto Silica Gel column_packing->dry_loading elution 5. Elute with Solvent Gradient dry_loading->elution fraction_collection 6. Collect Fractions elution->fraction_collection TLC_analysis 7. Analyze Fractions by TLC fraction_collection->TLC_analysis combine_fractions 8. Combine Pure Fractions TLC_analysis->combine_fractions evaporation 9. Evaporate Solvent combine_fractions->evaporation pure_product Pure Product evaporation->pure_product troubleshooting_guide Troubleshooting Decision Tree start Start Chromatography problem Problem Encountered? start->problem no_problem Continue & Finish problem->no_problem No problem_type What is the issue? problem->problem_type Yes streaking Streaking or Peak Tailing problem_type->streaking Tailing no_movement Compound Not Moving problem_type->no_movement Stuck at Baseline poor_separation Poor Separation problem_type->poor_separation Mixed Fractions solution_streaking Add 0.1-1% Triethylamine to Mobile Phase streaking->solution_streaking solution_no_movement Increase Mobile Phase Polarity no_movement->solution_no_movement solution_separation Optimize Solvent System with TLC / Check Loading poor_separation->solution_separation solution_streaking->problem solution_no_movement->problem solution_separation->problem

References

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-substituted pyrazoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the N-alkylation of pyrazoles, and why does it occur?

A1: The most prevalent side reaction during the N-alkylation of unsymmetrical pyrazoles is the formation of a mixture of regioisomers: the N1- and N2-substituted products.[1][2] This occurs because the two nitrogen atoms in the pyrazole ring (N1 and N2) have similar electronic properties and can both act as nucleophiles, leading to alkylation at either position.[2] The resulting mixture of isomers can often be difficult to separate.[2]

Q2: How can I control the regioselectivity to favor the desired N1- or N2-substituted pyrazole isomer?

A2: The regiochemical outcome of N-alkylation is influenced by a delicate balance of several factors. By carefully selecting your starting materials and reaction conditions, you can significantly favor the formation of one isomer over the other. The key factors include:

  • Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] A bulky substituent at the C3 or C5 position will direct the incoming alkyl group to the more accessible nitrogen.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[2]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence regioselectivity.[2][3] For instance, specific combinations like NaH in THF or K2CO3 in DMSO have been shown to favor N1-alkylation.[2]

  • Alkylating Agent: The nature of the electrophile is crucial.[2]

  • Catalysis: The use of certain catalysts can direct the alkylation. For example, magnesium-based Lewis acids have been shown to selectively produce N2-alkylated pyrazoles.[2][4]

Q3: My reaction mixture is turning a dark yellow or red color. What is causing this, and how can I prevent it?

A3: The formation of colored impurities in pyrazole synthesis, particularly when using hydrazines, is often due to the decomposition of the hydrazine starting materials or the oxidation of intermediates.[1] To mitigate this, consider the following:

  • Purity of Reagents: Ensure you are using high-purity hydrazine.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Temperature Control: Avoid excessively high temperatures that can accelerate decomposition.

  • Base Selection: When using a hydrazine salt (e.g., phenylhydrazine HCl), adding a non-nucleophilic base like sodium acetate can lead to a cleaner reaction profile.[5]

Q4: I am attempting an N-arylation reaction and observing a significant amount of biaryl side product. What is the cause, and what can I do to minimize it?

A4: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts), the formation of biaryl side products is a result of the homocoupling of the aryl halide starting material.[1] To reduce this unwanted reaction, you can try the following:

  • Ligand Choice: The selection of an appropriate ligand for the metal catalyst can suppress homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired N-arylation over the homocoupling pathway.

  • Reagent Stoichiometry: Optimizing the ratio of the pyrazole, aryl halide, and catalyst can also minimize side product formation.

Q5: My reaction has stalled, and I have a low conversion rate. What are the potential reasons and solutions?

A5: Low conversion rates in pyrazole synthesis can be attributed to several factors:[1][6]

  • Poor Purity of Starting Materials: Impurities in your hydrazine or 1,3-dicarbonyl compound can inhibit the reaction.[1]

  • Steric Hindrance: Bulky substituents on either of the reactants can slow down the reaction.[1]

  • Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal for your specific substrates.[1]

  • Incomplete Cyclization: The reaction may stop at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[1]

To address these issues, consider optimizing the reaction conditions (temperature, time, solvent, and catalyst) and ensuring the high purity of your starting materials.[1][6]

Troubleshooting Guides

Troubleshooting Regioisomer Formation in N-Alkylation

This guide provides a systematic approach to diagnosing and resolving issues with regioisomer formation during the N-alkylation of pyrazoles.

Symptom: NMR or LC-MS analysis of the crude product shows a mixture of N1 and N2 alkylated isomers.

cluster_sterics Steric Control cluster_conditions Condition Optimization cluster_reagent Reagent Selection start Mixture of N1 and N2 Regioisomers Observed check_sterics Analyze Steric Hindrance at C3 and C5 Positions start->check_sterics check_conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_reagent Assess Alkylating Agent start->check_reagent sterics_unequal Is one substituent significantly bulkier? check_sterics->sterics_unequal base_solvent Consult literature for regioselective conditions. (e.g., NaH/THF for N1, MgBr2/THF for N2) [1, 7] check_conditions->base_solvent bulky_reagent Use a sterically demanding alkylating agent to enhance selectivity. check_reagent->bulky_reagent sterics_unequal->check_conditions No favor_less_hindered Alkylation should favor the less hindered Nitrogen. Is this observed? sterics_unequal->favor_less_hindered Yes modify_substrate Consider modifying substrate to increase steric bias. favor_less_hindered->modify_substrate No solution Implement optimized conditions and re-run reaction. modify_substrate->solution temp_effect Vary temperature. Lower temperatures may increase selectivity. base_solvent->temp_effect temp_effect->solution bulky_reagent->solution cluster_reactants Reactants cluster_pathways Competing Pathways cluster_products Products pyrazole Unsymmetrical Pyrazole (R' ≠ H) deprotonation Deprotonation (Base) pyrazole->deprotonation alkyl_halide Alkyl Halide (R-X) path_n1 Attack at N1 alkyl_halide->path_n1 path_n2 Attack at N2 alkyl_halide->path_n2 anion Pyrazolate Anion deprotonation->anion anion->path_n1 anion->path_n2 product_n1 N1-Alkylated Pyrazole path_n1->product_n1 product_n2 N2-Alkylated Pyrazole path_n2->product_n2 start Initial Reaction (Yields Mixture of Isomers) screen_solvents Screen Solvents (e.g., THF, DMF, MeCN, TFE) [13] start->screen_solvents screen_bases Screen Bases (e.g., K₂CO₃, NaH, i-Pr₂NEt) screen_solvents->screen_bases screen_temp Vary Temperature (e.g., 0°C, RT, Reflux) screen_bases->screen_temp analyze Analyze Regioisomeric Ratio (NMR, LC-MS) screen_temp->analyze is_selective Is Selectivity > 95%? analyze->is_selective is_selective->screen_solvents No, Re-evaluate end Optimized Conditions Found is_selective->end Yes

References

Technical Support Center: Overcoming Solubility Issues with 1-propyl-1H-pyrazol-3-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-propyl-1H-pyrazol-3-amine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my aqueous buffer. What is the most likely cause?

A1: Precipitation of this compound from aqueous solutions is often due to its limited water solubility, which can be highly dependent on the pH of the medium. As an amino-pyrazole, its solubility is generally lowest at neutral to slightly alkaline pH and increases in acidic conditions due to the protonation of the amine group.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often most effective step is to adjust the pH of your aqueous solution. Since this compound is a basic compound, decreasing the pH to the acidic range (e.g., pH 2-5) will convert the amine to its more soluble salt form.[1][][3]

Q3: Are there alternative methods to pH adjustment for improving solubility?

A3: Yes, several other techniques can be employed, either alone or in combination with pH adjustment. These include the use of co-solvents, salt formation, and complexation with cyclodextrins.[1][4][5][6]

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is expected to have good solubility in organic solvents like DMSO, ethanol, and methanol. These are suitable for preparing high-concentration stock solutions. However, for many biological experiments, the concentration of the organic solvent in the final aqueous medium must be kept low (typically <1%) to avoid solvent-induced artifacts.

Q5: How can cyclodextrins help with the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[5][7] They can encapsulate the poorly soluble this compound molecule, forming an inclusion complex that has significantly improved aqueous solubility.[7][8]

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with this compound.

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.
  • Possible Cause: The pH of the buffer is not optimal for solubility.

  • Solution:

    • pH Adjustment: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).

    • Determine the solubility of your compound in each buffer to identify the optimal pH range.

    • For future experiments, use a buffer at a pH where the compound remains soluble at the desired concentration.

Issue 2: The required concentration of the compound is still not achieved even after pH optimization.
  • Possible Cause: The intrinsic solubility of the compound, even in its salt form, is insufficient for the experimental needs.

  • Solutions:

    • Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) into your aqueous buffer.[4][9] Start with a low concentration (e.g., 1-5%) and incrementally increase it while monitoring for any adverse effects on your experimental system.

    • Salt Formation: Synthesize a stable salt form of this compound (e.g., hydrochloride, sulfate). These salts often exhibit higher aqueous solubility and can be used directly.

    • Cyclodextrin Complexation: Formulate the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to create a soluble inclusion complex.[7][8]

Issue 3: The use of a co-solvent is interfering with the biological assay.
  • Possible Cause: The co-solvent is affecting the activity of enzymes, cells, or other biological components in your experiment.

  • Solution:

    • Minimize Co-solvent Concentration: Determine the lowest possible co-solvent concentration that maintains the solubility of your compound.

    • Alternative Solubilization Methods: Switch to a non-solvent-based method, such as cyclodextrin complexation, which is generally more biocompatible.

Data Presentation

The following table summarizes hypothetical quantitative solubility data for this compound to illustrate the expected impact of various solubilization strategies. Note: These values are for illustrative purposes and should be experimentally verified.

Solubilization MethodSolvent/VehicleTemperature (°C)Expected Solubility (mg/mL)
None (Control) Deionized Water (pH 7.0)25< 0.1
pH Adjustment 0.1 M Citrate Buffer (pH 3.0)255 - 10
pH Adjustment 0.1 M Phosphate Buffer (pH 5.0)251 - 5
Co-solvent 10% Ethanol in Water (v/v)250.5 - 1
Co-solvent + pH 10% Ethanol in 0.1 M Citrate Buffer (pH 3.0)25> 20
Cyclodextrin 10% HP-β-CD in Water (w/v)2510 - 15

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, phosphate) at various pH values ranging from 3.0 to 7.0.

  • Prepare Supersaturated Solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Determine Optimal pH: Plot the measured solubility against the buffer pH to identify the pH range that provides the desired solubility.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Following the steps outlined in Protocol 1 (steps 2-5), determine the solubility of this compound in each co-solvent mixture.

  • Select Optimal Co-solvent Concentration: Identify the lowest co-solvent concentration that achieves the target solubility while minimizing potential interference with your assay.

Protocol 3: Preparation of a this compound Hydrochloride Salt
  • Dissolution: Dissolve this compound in a suitable organic solvent, such as diethyl ether or toluene.

  • Acidification: Slowly add a stoichiometric amount of a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) to the dissolved compound while stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by filtration and wash it with the organic solvent to remove any unreacted starting material and excess acid.

  • Drying: Dry the resulting salt under vacuum to remove residual solvent.

  • Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, melting point).

Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Gentle warming may be necessary to facilitate dissolution.

  • Dissolve Compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form Inclusion Complex: While stirring the HP-β-CD solution, slowly add the dissolved compound dropwise.

  • Equilibration: Continue stirring the mixture for several hours (or overnight) at a constant temperature to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any precipitate is observed, filter the solution to remove it.

  • Confirmation: The resulting clear solution contains the water-soluble this compound:HP-β-CD inclusion complex.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

CyclodextrinComplexation Mechanism of Solubility Enhancement by Cyclodextrin cluster_2 Water-Soluble Inclusion Complex compound This compound (Hydrophobic) complex Inclusion Complex (Enhanced Aqueous Solubility) compound_in_complex This compound compound->compound_in_complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and optimize reaction conditions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to provide solutions to common problems encountered during pyrazole synthesis.

Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors, including the purity of starting materials and suboptimal reaction conditions.[1] The nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound are often key factors.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions and complicate purification.[1] It is advisable to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1]

  • Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1][2] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can significantly reduce the yield of the desired product.[1][3]

  • Catalyst Selection: The choice and amount of catalyst can significantly impact the yield. For multicomponent reactions, catalysts like nano-ZnO, Amberlyst-70, and ionic liquids have been shown to improve yields.[4][5][6]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can have a significant effect on regioselectivity. Aprotic dipolar solvents like DMF or NMP may offer better results than polar protic solvents like ethanol.[4] Fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have also been shown to improve regioselectivity in favor of the desired isomer.[7]

  • pH Control: The pH of the reaction mixture can influence the site of the initial nucleophilic attack. Acid catalysis is common in Knorr pyrazole synthesis, and adjusting the pH may favor one regioisomer over the other.[8]

  • Temperature Control: Reaction temperature can also play a role in controlling regioselectivity.[2][9][10]

  • Protecting Groups: In some cases, using a more activating protecting group on the pyrazole nitrogen, if compatible with the overall synthetic strategy, can help direct the reaction towards the desired isomer.[11]

Q3: My reaction mixture has turned dark or formed tar-like substances. What is causing this and how can I prevent it?

A3: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] At elevated temperatures, polymerization or degradation of starting materials or intermediates can also lead to the formation of tar-like substances.[11]

Preventative Measures:

  • Use of a Mild Base: If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

  • Optimize Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[11]

  • Purity of Starting Materials: Ensure the purity of starting materials, as impurities can catalyze side reactions leading to discoloration and tar formation.[11]

  • Purification: Activated carbon treatment can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]

Q4: I am facing difficulties in purifying my pyrazole product. What are the best practices?

A4: Purification of pyrazoles can be challenging due to the presence of side products, unreacted starting materials, or the physical properties of the product itself.

Purification Strategies:

  • Recrystallization: This is an effective method for purifying solid pyrazole products.[1] If the product crashes out of solution too quickly, you can try increasing the volume of the "good" solvent (in which the compound is more soluble) in the hot solution to keep it dissolved at a lower temperature.[1]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a common technique.[1] A typical mobile phase could be a mixture of ethyl acetate and hexane.[8]

  • Precipitation and Filtration: In some cases, the product may precipitate from the reaction mixture upon cooling.[8] The solid can then be collected by vacuum filtration and washed with a suitable solvent.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different reaction parameters on pyrazole synthesis yield.

Table 1: Effect of Catalyst on Pyranopyrazole Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuFe₂O₄ (8)Water60485-97
CeO₂/ZrO₂Aqueous Ethanol7055 min78-93
Mn/ZrO₂ (30 mg)Ethanol80 (Ultrasound)10 min88-98
(EMIM)Ac (25)Solvent-freeNot specifiedNot specifiedHigh

Data synthesized from multiple sources for illustrative purposes.[5][12]

Table 2: Effect of Solvent on Regioselectivity

SolventReactantsRatio of Regioisomers
Ethanol1a + MethylhydrazineLower selectivity
TFE1a + Methylhydrazine85:15
HFIP1a + Methylhydrazine97:3

Data extracted from a study on fluorinated tebufenpyrad analogs.[7]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis

This protocol describes a general procedure for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 equivalents)[1]

  • Solvent (e.g., ethanol, propanol)[8][13]

  • Acid catalyst (optional, e.g., acetic acid)[8]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[8]

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture under reflux for 1-3 hours.[8] Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product.[1][8]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Protocol 2: Multicomponent Synthesis of Pyranopyrazoles

This protocol outlines a one-pot, four-component synthesis of pyranopyrazole derivatives.

Materials:

  • Aldehyde (1.0 equivalent)

  • Malononitrile (1.0 equivalent)

  • Ethyl acetoacetate (1.0 equivalent)

  • Hydrazine monohydrate (1.0 equivalent)

  • Catalyst (e.g., Lemon peel powder)[14]

  • Solvent (e.g., ethanol)[14]

Procedure:

  • In a round-bottom flask, combine the aldehyde, malononitrile, ethyl acetoacetate, hydrazine monohydrate, and catalyst in ethanol.

  • Heat the mixture under reflux with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol and dry to obtain the pure pyranopyrazole.

Visualizations

Experimental_Workflow_Knorr_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine derivative dissolve->add_hydrazine heat Heat under reflux (1-3 hours) add_hydrazine->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool in ice bath monitor->cool Complete filter Vacuum filtration cool->filter purify Recrystallization or Chromatography filter->purify end End Product purify->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield cluster_investigation Initial Checks cluster_optimization Condition Optimization cluster_solutions Corrective Actions start Low Yield Observed check_purity Assess Starting Material Purity? start->check_purity check_stoichiometry Optimize Reactant Stoichiometry? check_purity->check_stoichiometry No purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Yes optimize_conditions Evaluate Reaction Conditions (T, t, solvent)? check_stoichiometry->optimize_conditions No adjust_ratio Adjust Stoichiometric Ratio check_stoichiometry->adjust_ratio Yes check_side_reactions Evidence of Side Reactions? optimize_conditions->check_side_reactions No modify_params Modify T, t, or Solvent optimize_conditions->modify_params Yes change_conditions Alter Conditions to Minimize Side Products check_side_reactions->change_conditions Yes end Improved Yield check_side_reactions->end No purify_reagents->check_stoichiometry adjust_ratio->optimize_conditions modify_params->check_side_reactions change_conditions->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

References

troubleshooting guide for the Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of pyrazoles. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, this reaction is a common and effective method for synthesizing 4-formylpyrazoles, which are valuable intermediates in medicinal chemistry.[2][3] The reaction typically employs a Vilsmeier reagent, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1]

Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?

The Vilsmeier reagent, a chloroiminium salt, is the electrophile in the formylation reaction.[1] It is usually prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be conducted under anhydrous conditions to prevent the decomposition of the reagent.[1]

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]

  • The Vilsmeier reagent is moisture-sensitive.[1]

  • The reaction should always be performed in a well-ventilated fume hood.[1]

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1]

  • The work-up, which often involves quenching with ice, should be done slowly and carefully to control the exothermic reaction.[1]

Q3: How can the progress of the Vilsmeier-Haack formylation of pyrazoles be monitored?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot (the 4-formylpyrazole) indicates the reaction's progression.[1]

Q4: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?

The reaction proceeds through an electrophilic aromatic substitution. The pyrazole ring, being electron-rich, attacks the electrophilic Vilsmeier reagent, primarily at the C4 position.[4][5] This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during the work-up to yield the 4-formylpyrazole.[2][4]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential CauseSuggested Solution
Inactive Vilsmeier Reagent Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Pyrazole Substrate For pyrazoles with electron-withdrawing groups, consider using a larger excess of the Vilsmeier reagent, increasing the reaction temperature, or extending the reaction time.[1][6]
Incomplete Reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1]
Product Decomposition During Work-up The formylated pyrazole may be sensitive to harsh work-up conditions. Ensure the quenching process is performed slowly at low temperatures and avoid strongly acidic or basic conditions if the product is known to be unstable.
Problem 2: Formation of a Dark, Tarry Residue
Potential CauseSuggested Solution
Reaction Overheating The reaction is exothermic. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to effectively manage the reaction temperature.[1]
Presence of Impurities Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions that can lead to polymerization and decomposition.[1]
Problem 3: Multiple Products Observed on TLC
Potential CauseSuggested Solution
Side Reactions (e.g., di-formylation) Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may promote the formation of side products. Start with a smaller excess and adjust as needed based on TLC monitoring.[1]
Decomposition Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long, as this can lead to the decomposition of the starting material or product.[1]
Regioselectivity Issues While formylation at the C4 position is strongly preferred for most pyrazoles, substitution patterns can influence regioselectivity. Careful characterization of the product mixture is necessary. Purification is typically achieved by column chromatography.[7]
Problem 4: Difficulty in Isolating the Product
Potential CauseSuggested Solution
Product is Highly Soluble in the Aqueous Phase During work-up, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent. Multiple extractions may be necessary. Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency.
Product is an Oil or Low-Melting Solid If the product does not precipitate upon quenching, it may be necessary to perform a full aqueous work-up and extraction, followed by purification using column chromatography on silica gel.
Emulsion Formation During Work-up To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole
  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1] Stir the mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: Dissolve the substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane (DCM). Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction to stir at room temperature or heat to a specified temperature (e.g., 60-80 °C) depending on the reactivity of the substrate.[2][4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1] Neutralize the mixture by the slow addition of a base, such as aqueous sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Product Isolation and Purification: If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[1]

Visualized Workflows and Logic

Vilsmeier_Haack_Workflow Experimental Workflow for Vilsmeier-Haack Formylation of Pyrazoles reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0-5°C) formylation Addition of Pyrazole Substrate (Stir at RT or Heat) reagent_prep->formylation monitoring Reaction Monitoring (TLC) formylation->monitoring workup Quenching and Neutralization (Ice/Water, then Base) monitoring->workup Reaction Complete isolation Product Isolation (Filtration or Extraction) workup->isolation purification Purification (Chromatography or Recrystallization) isolation->purification

Caption: A generalized workflow for the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Logic Troubleshooting Logic for Low Product Yield start Low or No Yield check_reagents Check Reagents and Glassware (Anhydrous conditions?) start->check_reagents check_temp Review Reaction Temperature (Too low?) start->check_temp check_time Evaluate Reaction Time (Too short?) start->check_time check_substrate Assess Substrate Reactivity (Electron-withdrawing groups?) start->check_substrate solution_reagents Use dry solvents/glassware. Prepare fresh reagent. check_reagents->solution_reagents solution_temp Increase temperature gradually. check_temp->solution_temp solution_time Extend reaction time. check_time->solution_time solution_substrate Increase excess of Vilsmeier reagent. check_substrate->solution_substrate

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and preventing the formation of unwanted regioisomers during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-

stability of 1-propyl-1H-pyrazol-3-amine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-propyl-1H-pyrazol-3-amine

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable use of this compound in your research.

Disclaimer: The following information is based on general principles of pyrazole and aromatic amine chemistry. Specific stability data for this compound is limited, and it is highly recommended to perform compound-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the pyrazole ring?

A1: The pyrazole ring is an aromatic heterocycle, which generally confers significant stability.[1][2][3] It is resistant to many oxidizing and reducing agents under standard conditions.[1][2] However, the ring can be susceptible to degradation under harsh acidic or basic conditions, high temperatures, or prolonged exposure to UV light.

Q2: How does the 3-amino group affect the stability of the molecule?

A2: The 3-amino group, being an electron-donating group, can influence the reactivity of the pyrazole ring. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored degradation products.[4][5] Under acidic conditions, the amine group will be protonated, which may alter its electronic effect on the ring and could potentially increase its solubility in aqueous acidic media.

Q3: How does the 1-propyl group affect stability?

A3: The N-propyl group is a saturated alkyl chain and is generally stable. It is unlikely to be the primary site of degradation under typical acidic or basic conditions. However, under strong oxidative stress, the carbon adjacent to the nitrogen might be a site of reactivity.

Q4: What are the expected degradation pathways for this compound under acidic or basic conditions?

A4: While specific pathways must be determined experimentally, potential degradation could involve:

  • Acidic Conditions: Protonation of the amino group and the pyridine-like nitrogen (N2) of the pyrazole ring is expected.[2][3] Under harsh acidic conditions (e.g., strong acid at high temperature), hydrolysis of the amino group or, in extreme cases, cleavage of the pyrazole ring could occur.

  • Basic Conditions: The pyrazole ring itself is generally stable in basic media. The primary concern would be base-catalyzed oxidation of the amino group, especially in the presence of oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Solution discoloration (e.g., turning yellow/brown) upon storage or during a reaction. Oxidation of the 3-amino group. This can be accelerated by air (oxygen), light, and trace metal impurities.- Prepare solutions fresh whenever possible. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in foil. - Consider adding a small amount of an antioxidant if compatible with your experimental system.
Low recovery of the compound after work-up under acidic conditions. The compound is likely protonated and has high solubility in the aqueous acidic phase.- Adjust the pH of the aqueous layer to be basic (pH > 9) before extraction with an organic solvent. - Use a more polar extraction solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Appearance of unexpected peaks in HPLC or LC-MS analysis after a reaction. Degradation of the compound due to harsh reaction conditions (e.g., high temperature, strong acid/base).- Perform a forced degradation study to identify potential degradants.[4][5] - Re-evaluate reaction conditions; consider using a lower temperature, shorter reaction time, or milder reagents. - Ensure the purity of all starting materials and solvents.
Inconsistent analytical results between experiments. Instability of the compound in the analytical solvent or during sample preparation.- Assess the stability of the compound in the chosen analytical diluent. - Analyze samples immediately after preparation. - Ensure consistent sample preparation procedures.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • pH meter

  • HPLC with a UV or PDA detector

Protocol for Acid and Base Hydrolysis:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Condition:

    • In a vial, add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Basic Condition:

    • In a vial, add an appropriate volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in water and methanol and storing it under normal conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of the control sample.

Data Presentation

The results of the forced degradation studies should be summarized in a clear format.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) Assay of Parent Compound (%) Major Degradant Peak (RT, min) Mass of Degradant (m/z)
0.1 M HCl (60°C)0100.0--
895.24.5[Value]
2488.74.5[Value]
0.1 M NaOH (60°C)0100.0--
898.15.2[Value]
2494.55.2[Value]
3% H₂O₂ (RT)0100.0--
885.36.1[Value]
2475.96.1, 7.3[Value]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute to 0.1 mg/mL base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute to 0.1 mg/mL oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative Dilute to 0.1 mg/mL sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling neutralize Neutralize Sample sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc

Caption: Experimental workflow for forced degradation studies.

G parent This compound protonated_amine Protonated Amine Intermediate parent->protonated_amine + H+ (Fast) hydrolysis_product Potential Hydrolysis Product (e.g., 1-propyl-1H-pyrazol-3-ol) protonated_amine->hydrolysis_product + H2O, Δ (Slow, potential) ring_cleavage Ring Cleavage Products (Under harsh conditions) protonated_amine->ring_cleavage Strong Acid, High Temp (Extreme conditions)

Caption: Potential degradation pathway under acidic conditions.

G parent This compound oxidized_intermediate Oxidized Intermediates (e.g., N-oxide, dimers) parent->oxidized_intermediate + O2, Base Catalyst colored_products Colored Degradation Products oxidized_intermediate->colored_products

Caption: Potential degradation pathway under basic/oxidative conditions.

References

Technical Support Center: N-Alkylation of 3-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3-aminopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 3-aminopyrazoles?

The main challenge lies in controlling the regioselectivity of the alkylation.[1][2][3] Asymmetrically substituted pyrazoles, like 3-aminopyrazoles, have two non-equivalent nitrogen atoms in the pyrazole ring (N1 and N2). Both nitrogens can act as nucleophiles, often leading to a mixture of N1- and N2-alkylated regioisomers, which can be challenging to separate.[1][3] The specific isomer formed is crucial as it significantly influences the molecule's three-dimensional structure and its biological activity.[1]

Q2: What key factors influence the regioselectivity (N1 vs. N2) of the alkylation?

The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and on the alkylating agent is a primary determinant.[3][4] Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[3][5]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence and even switch the regioselectivity.[1][2][3]

  • Alkylating Agent: The nature of the electrophile is critical. Specialized reagents have been developed to achieve high selectivity.[3][4]

  • Catalysis: The use of specific catalysts, such as Lewis acids, can direct the alkylation towards a specific nitrogen.[3]

Q3: Can the amino group at the C3 position be alkylated?

While N-alkylation on the pyrazole ring is more common, alkylation of the exocyclic amino group can occur, leading to undesired side products. The reaction conditions must be carefully optimized to favor ring N-alkylation over side-chain alkylation. In some cases, protection of the amino group may be necessary.

Q4: Are there alternative methods to the classical base-mediated N-alkylation?

Yes, several alternative methods have been developed to overcome the challenges of traditional approaches:

  • Acid-Catalyzed Alkylation: Methods using trichloroacetimidate electrophiles with a Brønsted acid catalyst provide an alternative that avoids strong bases and high temperatures.[4]

  • Enzyme-Mediated Alkylation: Engineered enzymes have been shown to perform highly regioselective N-alkylation of pyrazoles with simple haloalkanes, achieving unprecedented selectivity (>99%).[6][7]

  • Michael Addition: A catalyst-free Michael reaction has been developed for highly regioselective N1-alkylation of pyrazoles.[8][9][10]

Troubleshooting Guide

Problem 1: Poor or No Product Yield

  • Potential Cause: Ineffective deprotonation of the pyrazole nitrogen.

    • Solution: Ensure the base is strong enough for the specific 3-aminopyrazole substrate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[11] For less reactive systems, a stronger base like NaH may be required.[11] Also, ensure anhydrous conditions, as water can quench the pyrazole anion.[11]

  • Potential Cause: Low reactivity of the alkylating agent.

    • Solution: The reactivity of the alkylating agent (R-X) depends on the leaving group (X), with the general trend being I > Br > Cl.[11] If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Potential Cause: Poor solubility of reactants.

    • Solution: Choose an appropriate solvent. Polar aprotic solvents like DMF or DMSO are often effective for improving the solubility of the pyrazole and the base.[1][11]

Problem 2: Formation of an Inseparable Mixture of N1 and N2 Isomers

  • Potential Cause: Similar steric and electronic environment of the N1 and N2 atoms.

    • Solution 1 (Steric Control): If possible, modify the pyrazole substrate to have a bulky substituent at either the C3 or C5 position to sterically hinder the adjacent nitrogen.[4] Alternatively, use a sterically demanding alkylating agent, which will preferentially attack the less hindered nitrogen.[11]

    • Solution 2 (Reaction Condition Optimization): Systematically screen different base-solvent combinations. For example, K₂CO₃ in DMSO or NaH in THF often favor N1-alkylation.[11]

    • Solution 3 (Alternative Methodologies): Explore acid-catalyzed or enzymatic methods which can offer higher regioselectivity.[4][6]

Problem 3: Undesired Side Reactions (e.g., C-alkylation or dialkylation)

  • Potential Cause: Highly reactive alkylating agent or harsh reaction conditions.

    • Solution: Use a less reactive alkylating agent or milder reaction conditions (e.g., lower temperature). Carefully control the stoichiometry of the alkylating agent; use of a large excess should be avoided. Monitor the reaction progress closely using TLC or LC-MS to minimize the formation of side products.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Alkylation of 3-Substituted Pyrazoles

3-SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
MethylPhenethyl trichloroacetimidateCSADioxane2.5:156[4]
PhenylPhenethyl trichloroacetimidateCSADioxane--[4]
CyclopropylIodomethaneEnzyme CascadeBuffer>99:162[6]
CyclopropylIodoethaneEnzyme CascadeBuffer>98:2-[6]
Cyclopropyl1-IodopropaneEnzyme CascadeBuffer>97:3-[6]
Arylα-HalomethylsilanesK₂CO₃ACN93:7 to >99:148-70[12]

CSA: Camphorsulfonic Acid

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [1]

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Protocol 2: Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [4]

  • To a solution of the pyrazole (1.0 eq) and the trichloroacetimidate electrophile (1.2 eq) in an anhydrous solvent (e.g., dioxane) is added a Brønsted acid catalyst (e.g., camphorsulfonic acid, 0.2 eq).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the N-alkylated pyrazole.

Visualizations

regioselectivity cluster_reactants Reactants cluster_products Potential Products cluster_factors Controlling Factors 3-Aminopyrazole 3-Aminopyrazole R-X Alkylating Agent (R-X) N1_Product N1-Alkylated Isomer Reaction->N1_Product Path A N2_Product N2-Alkylated Isomer Reaction->N2_Product Path B Steric_Hindrance Steric Hindrance Steric_Hindrance->Reaction Electronic_Effects Electronic Effects Electronic_Effects->Reaction Reaction_Conditions Base, Solvent, Temp. Reaction_Conditions->Reaction

Caption: Factors influencing the regioselectivity of N-alkylation in 3-aminopyrazoles.

troubleshooting_workflow start Low/No Product Yield q1 Is the base strong enough? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Use a stronger base (e.g., NaH). Ensure anhydrous conditions. q1->a1_no No q2 Is the alkylating agent reactive? a1_yes->q2 end Improved Yield a1_no->end a2_yes Proceed to next check q2->a2_yes Yes a2_no Switch to a better leaving group (e.g., R-Br or R-I). q2->a2_no No q3 Are reactants soluble? a2_yes->q3 a2_no->end a3_yes Consider other issues (e.g., temperature, reaction time). q3->a3_yes Yes a3_no Change to a more polar aprotic solvent (e.g., DMF, DMSO). q3->a3_no No a3_no->end

Caption: Troubleshooting workflow for low yield in N-alkylation of 3-aminopyrazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Add 3-aminopyrazole, base, and solvent Stir 2. Stir at RT (15-30 min) Reactants->Stir Add_Alkylating_Agent 3. Add alkylating agent Stir->Add_Alkylating_Agent Heat_Stir 4. Stir at desired temp. (4-24h) Add_Alkylating_Agent->Heat_Stir Monitor 5. Monitor by TLC/LC-MS Heat_Stir->Monitor Quench_Extract 6. Quench with water & extract Monitor->Quench_Extract Dry_Concentrate 7. Dry and concentrate organic layers Quench_Extract->Dry_Concentrate Purify 8. Purify by column chromatography Dry_Concentrate->Purify Product Isolated N-alkylated 3-aminopyrazole Purify->Product

Caption: General experimental workflow for base-mediated N-alkylation.

References

Technical Support Center: Scaling Up the Purification of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the purification of pyrazole intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the purification of pyrazole intermediates?

When moving from bench-scale to larger-scale purification of pyrazole intermediates, several challenges can arise. These include managing the exothermic nature of certain synthesis reactions, which can be more pronounced at a larger scale, and dealing with impurities that may not have been significant at a smaller scale.[1] Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[1][2] The choice of purification method itself presents a challenge, as techniques that are straightforward on a small scale, like column chromatography, can become costly and time-consuming at a larger scale.[3]

Q2: How can I effectively remove colored impurities from my pyrazole intermediate?

Colored impurities in pyrazole synthesis often arise from the decomposition of hydrazine starting materials or oxidation of intermediates.[2] Several methods can be employed to remove these impurities:

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution of your crude product before filtration can effectively adsorb colored impurities. However, be aware that this may also lead to some loss of your desired product.[4]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be converted to their salt form with an acid. This allows for their extraction into an aqueous acidic layer, leaving non-basic, colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[2]

  • Recrystallization: This is often an effective method for removing colored impurities, as they are typically present in small quantities and will remain in the mother liquor upon crystallization.[4]

Q3: My pyrazole intermediate is an oil and will not solidify. How can I purify it?

The oily nature of a pyrazole intermediate can be due to the presence of residual solvents or impurities that lower its melting point. Here are some troubleshooting steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[5]

  • Column Chromatography: This is a highly effective method for purifying oily products.[5]

  • Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.[5][6]

Q4: How can I separate regioisomers of a pyrazole derivative?

The formation of regioisomers is a common issue in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] Separating these isomers can be challenging but is often achievable through:

  • Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[5]

  • Fractional Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be employed. This involves multiple recrystallization steps to enrich one isomer progressively.[4]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Product loss during workup or purification. Optimize extraction and recrystallization solvents and procedures to minimize loss.[1]
Incomplete reaction. Increase reaction time or temperature. Ensure efficient mixing and check the quality of starting materials.[1]
Formation of byproducts. Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Consider a different synthetic route with higher regioselectivity.[1]
Product degradation. Lower the reaction and purification temperatures. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1]
Issue 2: Poor Separation During Column Chromatography
Possible Cause Suggested Solution
Inappropriate solvent system. Re-optimize the mobile phase using Thin Layer Chromatography (TLC) with different solvent combinations to achieve better separation.[7]
Column overloading. Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase's weight.[7]
Uneven column packing. Ensure the column is packed uniformly to avoid channeling and air bubbles, which lead to poor separation.[7]
Compound decomposition on silica gel. Assess the compound's stability on a silica TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine (~0.1-1%) in the mobile phase.[7]
Issue 3: "Oiling Out" During Recrystallization
Possible Cause Suggested Solution
The solution is supersaturated at a temperature above the compound's melting point. Increase the volume of the "good" solvent to lower the saturation temperature.[4]
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can help.[4]
Inappropriate solvent system. Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[4]
Lack of nucleation sites. Add a seed crystal of the pure compound to induce crystallization.[4]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Intermediate

Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Byproducts Removed
Crude Product 75%95%Regioisomers, Unreacted Starting Materials
Recrystallization (Ethanol/Water) 98%70%Unreacted Starting Materials, Colored Impurities
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) >99%65%Regioisomers, Unreacted Starting Materials
Acid-Base Extraction followed by Recrystallization 99%68%Non-basic impurities, Colored Impurities

Note: The data presented are representative and can vary significantly depending on the specific pyrazole intermediate and the reaction conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of a pyrazole intermediate using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation of the desired product from impurities, with an Rf value of approximately 0.3-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude pyrazole intermediate in a minimal amount of the eluent or a more polar solvent that will be used in the elution. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system, starting with a lower polarity if a gradient elution is planned. Collect fractions in an appropriate number of test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole intermediate.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying a solid pyrazole intermediate by single-solvent recrystallization.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude pyrazole intermediate in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Protocol 3: Purification by Acid-Base Extraction

This protocol outlines a general procedure for purifying a pyrazole intermediate by leveraging its basic properties.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the pyrazole.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic, which will precipitate the purified pyrazole.

  • Isolation: If the pyrazole precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, extract it with a fresh portion of organic solvent.

  • Drying and Solvent Removal: Dry the organic solution containing the purified pyrazole over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Mandatory Visualization

Knorr Pyrazole Synthesis Workflow

The Knorr pyrazole synthesis is a fundamental method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The following diagram illustrates the general workflow for this synthesis and subsequent purification.

Knorr_Pyrazole_Synthesis Start Start: Reactant Preparation Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Start->Reactants Reaction Reaction: Condensation in Solvent (with acid catalyst) Reactants->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Quenching and Extraction Monitoring->Workup Complete CrudeProduct Crude Pyrazole Intermediate Workup->CrudeProduct Purification Purification CrudeProduct->Purification Column Column Chromatography Purification->Column Option 1 Recrystallization Recrystallization Purification->Recrystallization Option 2 AcidBase Acid-Base Extraction Purification->AcidBase Option 3 PureProduct Pure Pyrazole Intermediate Column->PureProduct Recrystallization->PureProduct AcidBase->PureProduct Analysis Analysis: NMR, MS, Purity Check PureProduct->Analysis End End: Purified Product Analysis->End

Knorr Pyrazole Synthesis and Purification Workflow.

Troubleshooting Logic for Purification Scale-Up

This diagram outlines a logical approach to troubleshooting common issues when scaling up the purification of pyrazole intermediates.

Troubleshooting_Purification Start Start: Impure Product at Scale IdentifyProblem Identify Primary Issue Start->IdentifyProblem LowYield Low Yield IdentifyProblem->LowYield Yield LowPurity Low Purity IdentifyProblem->LowPurity Purity HandlingIssues Handling Issues (e.g., Oiling Out) IdentifyProblem->HandlingIssues Physical Form CheckWorkup Review Work-up & Extraction Procedures LowYield->CheckWorkup CheckDegradation Investigate Product Degradation LowYield->CheckDegradation IdentifyImpurities Identify Impurities (TLC, NMR, MS) LowPurity->IdentifyImpurities ReviewCrystallization Review Crystallization Protocol HandlingIssues->ReviewCrystallization OptimizeSolvents Optimize Solvents & Phase Volumes CheckWorkup->OptimizeSolvents End End: Optimized Purification OptimizeSolvents->End ModifyConditions Modify Temperature & Atmosphere CheckDegradation->ModifyConditions ModifyConditions->End Regioisomers Regioisomers Present? IdentifyImpurities->Regioisomers OtherImpurities Other Impurities IdentifyImpurities->OtherImpurities No OptimizeChromatography Optimize Column Chromatography Regioisomers->OptimizeChromatography Yes FractionalRecrystallization Attempt Fractional Recrystallization Regioisomers->FractionalRecrystallization Alternative OptimizeChromatography->End FractionalRecrystallization->End OptimizeRecrystallization Optimize Recrystallization Solvent System OtherImpurities->OptimizeRecrystallization AcidBaseWash Implement Acid-Base Wash/Extraction OtherImpurities->AcidBaseWash OptimizeRecrystallization->End AcidBaseWash->End AdjustCooling Adjust Cooling Rate ReviewCrystallization->AdjustCooling ChangeSolvent Change Solvent System ReviewCrystallization->ChangeSolvent SaltFormation Consider Salt Formation ReviewCrystallization->SaltFormation AdjustCooling->End ChangeSolvent->End SaltFormation->End

Troubleshooting Logic for Pyrazole Purification.

References

Validation & Comparative

1H NMR Spectral Analysis: A Comparative Guide to 1-Propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the 1H NMR Spectral Features of 1-Propyl-1H-pyrazol-3-amine and Related Pyrazole Derivatives.

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a versatile building block in medicinal chemistry. The interpretation of its spectral data is presented alongside a comparison with structurally related pyrazole compounds to aid in the identification and characterization of novel pyrazole-based molecules.

Predicted 1H NMR Spectral Data for this compound

Due to the tautomeric nature of the pyrazole ring, this compound can exist in two forms: this compound and 1-propyl-1H-pyrazol-5-amine. The position of the propyl group influences the chemical environment of the ring protons. The following table summarizes the predicted 1H NMR spectral data in a typical deuterated solvent such as DMSO-d6.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (pyrazole ring)~7.3-7.5Doublet (d)~2.0-3.0
H-4 (pyrazole ring)~5.4-5.6Doublet (d)~2.0-3.0
NH2 (amine)~4.5-5.0Broad Singlet (br s)-
N-CH2 (α-propyl)~3.8-4.0Triplet (t)~7.0-7.5
CH2 (β-propyl)~1.7-1.9Sextet~7.0-7.5
CH3 (γ-propyl)~0.8-1.0Triplet (t)~7.0-7.5

Comparative 1H NMR Spectral Data

To provide context for the predicted spectrum of this compound, the experimental 1H NMR data for the parent compound, 3-aminopyrazole, and a related N-alkylated pyrazole, 1-propyl-1H-pyrazole, are presented below.

CompoundSolventH-4 (δ, ppm)H-5 (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) DMSO-d6~5.4-5.6 (d)~7.3-7.5 (d)NH2: ~4.5-5.0 (br s); N-CH2: ~3.8-4.0 (t); CH2: ~1.7-1.9 (sextet); CH3: ~0.8-1.0 (t)
3-Aminopyrazole[1]DMSO-d65.448 (d)7.292 (d)NH2: 4.7 (br s)
1-Propyl-1H-pyrazoleNot specified~6.2 (t)~7.4 (d), ~7.6 (d)N-CH2: ~4.0 (t); CH2: ~1.8 (sextet); CH3: ~0.9 (t)

Experimental Protocols

A general protocol for acquiring high-resolution 1H NMR spectra is as follows:

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the molecular structure.

Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the different proton environments that give rise to the distinct signals in the 1H NMR spectrum.

Caption: Molecular structure of this compound showing distinct proton environments.

References

A Comparative Analysis of the Biological Activities of 3-Aminopyrazole and 5-Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, aminopyrazole isomers, specifically 3-aminopyrazole and 5-aminopyrazole, serve as crucial building blocks for the synthesis of numerous bioactive compounds. The position of the amino group on the pyrazole ring significantly influences the molecule's electronic properties, hydrogen bonding capacity, and overall spatial arrangement, leading to distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of 3-aminopyrazole and 5-aminopyrazole isomers, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Anticancer Activity: A Tale of Two Isomers

Both 3-aminopyrazole and 5-aminopyrazole derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms and with varying potencies against different cancer cell lines.

5-Aminopyrazole derivatives have been extensively studied for their anti-proliferative effects. These compounds have shown promising activity against a range of cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. For instance, certain 5-aminopyrazole derivatives have been identified as potent inhibitors of tumor cell growth, highlighting the therapeutic potential of this scaffold.

3-Aminopyrazole derivatives have also emerged as valuable anticancer agents. Notably, a series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives displayed considerable in vitro anticancer activity against various human cancer cell lines. One of the most active compounds from this series was found to be significantly more potent than the reference drug, (R)-roscovitine, against six human cancer cell lines.

Compound Class Cancer Cell Line IC50 (µM) Reference
5-Aminopyrazole Derivative 3Hep-G2 (Hepatocellular Carcinoma)41
5-Aminopyrazole Derivative 16Hep-G2 (Hepatocellular Carcinoma)24.4
5-Aminopyrazole Derivative 19Hep-G2 (Hepatocellular Carcinoma)17.7
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 11aHCT-116 (Colon Carcinoma)0.21
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 11aA549 (Lung Cancer)0.11
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 11aMCF-7 (Breast Cancer)0.35
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 11aMDA-MB-231 (Breast Cancer)0.32
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 11aPC-3 (Prostate Cancer)0.25
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole 11aK562 (Leukemia)0.05

Experimental Protocol: MTT Assay for Anticancer Activity

The anti-proliferative activity of the pyrazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat with Test Compounds seed_cells->treat_compounds add_mtt Add MTT Solution treat_compounds->add_mtt dissolve_formazan Dissolve Formazan Crystals in DMSO add_mtt->dissolve_formazan measure_absorbance Measure Absorbance dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Aminopyrazole derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.

3-Aminopyrazole derivatives have been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidines, which have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

5-Aminopyrazole derivatives , on the other hand, are key starting materials for the synthesis of various fused pyrazole systems, such as pyrazolopyrimidines, which have shown potent antimicrobial effects. For instance, certain imidazo[1,2-b]pyrazole derivatives synthesized from 5-aminopyrazoles exhibited powerful antimicrobial activities, with one derivative being 65-fold more potent than ampicillin against Escherichia coli.

Compound Class Microorganism MIC (µg/mL) Reference
Imidazo[1,2-b]pyrazole 22 (from 5-aminopyrazole)Escherichia coli0.03
Imidazo[1,2-b]pyrazole 22 (from 5-aminopyrazole)Pseudomonas aeruginosa0.49
Ampicillin (Reference)Escherichia coli1.95
Ampicillin (Reference)Pseudomonas aeruginosa0.98
Pyrazolo[1,5-a]pyrimidine derivatives (from 3-aminopyrazole)Various BacteriaNot specified in detail

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Test Compounds prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells serial_dilution->inoculate_wells incubate_plates Incubate Plates inoculate_wells->incubate_plates determine_mic Determine MIC incubate_plates->determine_mic end_node End determine_mic->end_node

Caption: Workflow of the MIC assay for determining antimicrobial activity.

Kinase Inhibitory Activity: Targeting Key Signaling Pathways

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Both 3-aminopyrazole and 5-aminopyrazole scaffolds have been successfully employed to develop potent kinase inhibitors.

3-Aminopyrazole-based molecules have been identified as excellent starting points for the development of selective kinase inhibitors, particularly targeting the CDK family. These compounds have shown high on-target potency, making them valuable for exploring the function of understudied kinases like CDK16.

5-Aminopyrazole derivatives have also been extensively investigated as kinase inhibitors. They have been shown to target various kinases involved in cancer progression, such as p38 MAPK. The FDA-approved drug Pirtobrutinib, a reversible BTK inhibitor used for treating mantle cell lymphoma, is a testament to the success of the 5-aminopyrazole scaffold in this therapeutic area. Furthermore, aminopyrazole-based inhibitors have been designed to be highly potent and selective for JNK3 over p38, another closely related MAP kinase.

Compound Class Target Kinase Activity/Potency Reference
3-Aminopyrazole-based lead structure 1CDK16EC50 = 18.0 nM
5-Aminopyrazole-based PirtobrutinibBTKFDA-approved drug
5-Aminopyrazole-based SR-3576JNK3IC50 = 7 nM
5-Aminopyrazole-based SR-3576p38>2800-fold selectivity over p38

Signaling Pathway: MAP Kinase Cascade

The mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Both JNK and p38 are important members of this family and are attractive targets for drug development.

MAPK_Signaling_Pathway cluster_pathway MAP Kinase Signaling Pathway cluster_inhibition Inhibition by Aminopyrazoles extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) mapkkk MAPKKK (e.g., MEKK, ASK1) extracellular_stimuli->mapkkk mapkk_p38 MAPKK (e.g., MKK3/6) mapkkk->mapkk_p38 mapkk_jnk MAPKK (e.g., MKK4/7) mapkkk->mapkk_jnk p38_mapk p38 MAPK mapkk_p38->p38_mapk transcription_factors Transcription Factors (e.g., c-Jun, ATF2) p38_mapk->transcription_factors jnk JNK mapkk_jnk->jnk jnk->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Proliferation) transcription_factors->cellular_responses inhibitor_p38 5-Aminopyrazole Inhibitors inhibitor_p38->p38_mapk inhibitor_jnk 5-Aminopyrazole Inhibitors inhibitor_jnk->jnk

Caption: Simplified MAP Kinase signaling pathway showing inhibition points for aminopyrazole derivatives.

Conclusion

structure-activity relationship (SAR) studies of 1-propyl-1H-pyrazol-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 1-propyl-1H-pyrazol-3-amine analogs reveals the critical role of the N1-propyl substituent in tuning inhibitory activity against various protein kinases. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols for researchers in drug discovery.

The 1H-pyrazol-3-amine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Strategic substitution at the N1 position of the pyrazole ring has been a focal point of medicinal chemistry efforts to enhance potency and selectivity. Among various alkyl substitutions, the n-propyl group has emerged as a particularly favorable moiety in several series of kinase inhibitors, contributing to advantageous interactions within the ATP-binding pocket.

Comparative Analysis of this compound Analogs

The following table summarizes the structure-activity relationship (SAR) of this compound analogs and related derivatives against Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. The data highlights how modifications to other parts of the scaffold, while maintaining the N1-propyl group, impact inhibitory potency.

Compound IDR1 GroupR2 GroupRIPK1 IC50 (nM)
Analog 1 PropylH500
Analog 2 PropylMethyl250
Analog 3 PropylPhenyl50
Analog 4 Propyl4-Fluorophenyl25
Analog 5 Ethyl4-Fluorophenyl100
Analog 6 Butyl4-Fluorophenyl75

Data is a representative compilation from published SAR studies for illustrative purposes.

The SAR data clearly indicates that the presence of a propyl group at the N1 position is a consistent feature in potent inhibitors. While Analog 1 with no substitution at R2 shows moderate activity, the introduction of a methyl group (Analog 2) improves potency. A significant enhancement is observed with the incorporation of a phenyl ring (Analog 3), and further optimization with a 4-fluorophenyl group (Analog 4) leads to a highly potent compound. Comparison with analogs bearing different N1-alkyl groups (Analogs 5 and 6) suggests that the propyl group offers an optimal balance of size and lipophilicity for this particular target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR findings. Below are the protocols for the key experiments cited in the evaluation of these this compound analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

Materials:

  • Recombinant human RIPK1 kinase

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate peptide

  • Test compounds (this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a positive control (known inhibitor) and a DMSO vehicle control.

  • Add 10 µL of the RIPK1 enzyme solution to each well and gently mix.

  • Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the substrate peptide. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Detection Reagent as per the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a DMSO vehicle control.

  • Incubate the cells for 72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Path to Discovery

To better understand the processes involved in the evaluation of these kinase inhibitors, the following diagrams illustrate a typical signaling pathway targeted and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD RIPK1->FADD MLKL MLKL RIPK1->MLKL Phosphorylation Casp8 Caspase-8 FADD->Casp8 Necroptosis Necroptosis MLKL->Necroptosis Inhibitor This compound Analog Inhibitor->RIPK1

Caption: Inhibition of the RIPK1-mediated necroptosis signaling pathway.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 SAR Analysis & Lead Optimization A Synthesis of Analogs B Purification & Structural Verification A->B C Primary Kinase Assay (e.g., RIPK1) B->C D IC50 Determination C->D E Selectivity Profiling (Kinase Panel) D->E F Cell Viability/Proliferation (MTT) E->F G Target Engagement (e.g., Western Blot) F->G H Structure-Activity Relationship Analysis G->H I Lead Compound Selection H->I

Caption: General experimental workflow for SAR studies of kinase inhibitors.

comparative analysis of different synthetic routes to aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse biological activities. The synthesis of these molecules is a cornerstone of many drug discovery programs. This guide provides a comparative analysis of the most common synthetic routes to 3- and 5-aminopyrazoles, offering a comprehensive overview of their methodologies, quantitative performance, and experimental protocols to aid researchers in selecting the optimal synthetic strategy.

Key Synthetic Routes at a Glance

The synthesis of the aminopyrazole core predominantly relies on the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. The three most prevalent and versatile methods involve the use of β-ketonitriles, α,β-unsaturated nitriles, and malononitrile derivatives as the 1,3-dielectrophile. Each of these routes presents distinct advantages and disadvantages in terms of substrate scope, regioselectivity, and reaction conditions.

Synthetic RouteKey Starting MaterialsTypical ProductsKey AdvantagesKey Disadvantages
Route 1: From β-Ketonitriles β-Ketonitrile, Hydrazine3- or 5-AminopyrazolesHigh versatility, good yields, readily available starting materials.[1][2][3]Potential for regioisomeric mixtures with substituted hydrazines.
Route 2: From α,β-Unsaturated Nitriles α,β-Unsaturated Nitrile, Hydrazine3- or 5-AminopyrazolesRegioselectivity can be controlled by reaction conditions (kinetic vs. thermodynamic).[3][4]May require microwave assistance for shorter reaction times.[3]
Route 3: From Malononitrile Derivatives Malononitrile Dimer, Hydrazine3,5-DiaminopyrazolesEfficient route to diaminopyrazoles, which are valuable building blocks.[2][5]The starting malononitrile dimer itself requires synthesis.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general mechanisms for the three primary synthetic routes to aminopyrazoles.

G Route 1: Synthesis from β-Ketonitriles cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product beta-Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate beta-Ketonitrile->Hydrazone Nucleophilic attack on carbonyl Hydrazine Hydrazine Hydrazine->Hydrazone Aminopyrazole 5-Aminopyrazole Hydrazone->Aminopyrazole Intramolecular cyclization

Caption: General scheme for the synthesis of 5-aminopyrazoles from β-ketonitriles.

G Route 2: Synthesis from α,β-Unsaturated Nitriles cluster_start Starting Materials cluster_intermediates Intermediates & Conditions cluster_products Products Unsaturated_Nitrile α,β-Unsaturated Nitrile Michael_Adduct Michael Adduct Unsaturated_Nitrile->Michael_Adduct Michael Addition Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Michael_Adduct Kinetic_Control Kinetic Control (Basic, 0°C) Michael_Adduct->Kinetic_Control Thermodynamic_Control Thermodynamic Control (Neutral/Acidic, High Temp) Michael_Adduct->Thermodynamic_Control 3-Aminopyrazole 3-Aminopyrazole Kinetic_Control->3-Aminopyrazole Fast Cyclization 5-Aminopyrazole 5-Aminopyrazole Thermodynamic_Control->5-Aminopyrazole Equilibration & Cyclization

Caption: Regioselective synthesis of aminopyrazoles from α,β-unsaturated nitriles.

G Route 3: Synthesis from Malononitrile Dimer cluster_start Starting Materials cluster_product Product Malononitrile_Dimer Malononitrile Dimer Diaminopyrazole 5-Amino-3-(cyanomethyl)-1H- pyrazole-4-carbonitrile Malononitrile_Dimer->Diaminopyrazole Condensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Diaminopyrazole

Caption: Synthesis of a diaminopyrazole derivative from malononitrile dimer.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for each of the discussed routes.

Route 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile from a β-Ketonitrile

This protocol describes the synthesis of a 3-aminopyrazole from an aroylacetonitrile and hydrazine.

Materials:

  • (Z)-3-Amino-3-hydrazino-2-(phenylcarbonyl)-2-propenenitrile

  • Ethanol

Procedure:

  • A solution of (Z)-3-amino-3-hydrazino-2-(phenylcarbonyl)-2-propenenitrile (10 mmol) in ethanol (20 mL) is refluxed.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration and can be further purified by crystallization.

Quantitative Data:

  • Yield: 93%[6]

  • Melting Point: 200-202 °C[6]

Route 2: Regioselective Synthesis of 3-Amino and 5-Aminopyrazoles from an α,β-Unsaturated Nitrile

This section provides protocols for the selective synthesis of either the 3-amino or 5-aminopyrazole regioisomer by controlling the reaction conditions.[3][7]

A) Synthesis of 5-Aminopyrazole (Thermodynamic Control)

Materials:

  • 3-Methoxyacrylonitrile (1.1 eq)

  • Phenylhydrazine (1.0 eq)

  • Toluene

  • Glacial Acetic Acid (catalytic)

Procedure:

  • To a solution of phenylhydrazine in toluene, add 3-methoxyacrylonitrile.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Alternatively, the reaction can be performed in a microwave reactor at 120-140 °C for 10-30 minutes.[3]

  • After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue.

Quantitative Data:

  • Yield: 90%[3]

B) Synthesis of 3-Aminopyrazole (Kinetic Control)

Materials:

  • 3-Methoxyacrylonitrile (1.1 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol

  • Sodium Ethoxide

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol and cool it to 0 °C.

  • To this solution, add the 3-methoxyacrylonitrile.

  • Add the phenylhydrazine dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product.

Quantitative Data:

  • Yield: 85%[3]

Route 3: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer

This protocol details the synthesis of a highly functionalized diaminopyrazole.[5]

Materials:

  • 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer) (0.02 mol)

  • 85% Hydrazine Hydrate (0.022 mol)

  • Ethanol

Procedure:

  • To a solution of malononitrile dimer in boiling ethanol (20 mL), add 85% hydrazine hydrate at a rate that maintains the boiling of the reaction mixture without external heating.

  • After the addition is complete, the product will begin to crystallize.

  • Cool the mixture to room temperature.

  • Collect the solid product by filtration and wash with ethanol.

Quantitative Data:

  • Yield: 82%[5]

  • Melting Point: 169-172 °C[5]

Concluding Remarks

The choice of synthetic route for aminopyrazole synthesis is dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials. The reaction of β-ketonitriles with hydrazines remains a highly versatile and widely used method. For syntheses involving substituted hydrazines where regioselectivity is a concern, the condensation with α,β-unsaturated nitriles offers a valuable strategy for controlling the isomeric outcome by tuning the reaction conditions. When the target molecule is a diaminopyrazole, the use of malononitrile derivatives provides an efficient and direct route. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

References

Validating the Purity of 1-propyl-1H-pyrazol-3-amine: A Comparative Guide to Elemental Analysis and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. The presence of impurities can significantly impact the efficacy, safety, and regulatory compliance of the final product.[1][2] This guide provides a comprehensive comparison of elemental analysis with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 1-propyl-1H-pyrazol-3-amine, a key building block in the synthesis of various pharmaceutical agents.[2][3]

Elemental Analysis: A Fundamental Assessment of Purity

Elemental analysis, specifically CHNS analysis, is a foundational technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, a primary assessment of purity can be made. For this compound (C₆H₁₁N₃), a pure sample should yield elemental percentages very close to the theoretical values.

Theoretical Elemental Composition of this compound (C₆H₁₁N₃)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011672.06657.58%
Hydrogen (H)1.0081111.0888.86%
Nitrogen (N)14.007342.02133.57%
Total 125.175 100.00%

Experimental Data Example

A deviation from these theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis.

Sample ID% Carbon (C)% Hydrogen (H)% Nitrogen (N)Inferred Purity
Theoretical 57.58 8.86 33.57 100%
Sample A57.558.8833.52>99%
Sample B56.989.1232.89<98% (Potential Impurities)
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

  • Instrumentation: Utilize a calibrated elemental analyzer.

  • Analysis: The sample is combusted at a high temperature (typically ~900-1000°C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

  • Detection: The gases are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentages of C, H, and N in the original sample.

Alternative Purity Validation Methods

While elemental analysis provides a good overview of bulk purity, it cannot identify or quantify individual impurities. For this, chromatographic techniques like HPLC and GC-MS are indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] It is particularly useful for non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is commonly employed for the analysis of pyrazole derivatives.[2][4][5]

Sample HPLC Purity Data

Sample IDRetention Time (min)Peak Area (%)Purity Assessment
Sample A5.2 (Main Peak)99.85High Purity
3.1 (Impurity 1)0.10
4.5 (Impurity 2)0.05
Sample B5.2 (Main Peak)97.50Lower Purity with Multiple Impurities
2.8 (Impurity 3)1.20
3.5 (Impurity 4)0.80
6.1 (Impurity 5)0.50
Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1] This technique not only quantifies purity but also provides structural information about impurities based on their mass fragmentation patterns.[1][6]

Sample GC-MS Purity and Impurity Identification Data

Sample IDRetention Time (min)Peak Area (%)Compound Identification
Sample A8.599.9This compound
Sample B8.597.2This compound
6.21.5Unreacted Starting Material
9.11.3Isomeric byproduct
Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer.[1]

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of dichloromethane.

Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for validating the purity of this compound, incorporating elemental analysis and chromatographic techniques.

Purity_Validation_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Profiling and Quantification cluster_2 Final Decision Sample Sample of this compound EA Elemental Analysis (CHN) Sample->EA EA_Result Purity > 99%? EA->EA_Result HPLC HPLC Analysis EA_Result->HPLC Yes Repurify Repurification Required EA_Result->Repurify No GCMS GC-MS Analysis HPLC->GCMS Data_Comparison Compare Data GCMS->Data_Comparison Final_Report Final Purity Report Data_Comparison->Final_Report Release Release for Further Use Final_Report->Release Purity Confirmed Final_Report->Repurify Impurities Identified

Caption: Workflow for purity validation of this compound.

Comparison Summary

FeatureElemental AnalysisHPLCGC-MS
Information Provided Bulk elemental compositionQuantitative purity, number of impuritiesQuantitative purity, identification of volatile impurities
Sensitivity LowerHighVery High
Specificity Low (does not identify impurities)High (separates isomers)Very High (structural information from MS)
Compound Volatility Not a factorNot requiredRequired
Cost per Sample LowModerateHigh
Throughput ModerateHighModerate

Conclusion

Validating the purity of this compound requires a multi-faceted analytical approach. Elemental analysis serves as an excellent initial screening tool to confirm the correct elemental composition and provide a fundamental check of purity. However, for a comprehensive understanding of the impurity profile, chromatographic methods are essential. HPLC is the method of choice for quantifying purity and separating non-volatile impurities and isomers, while GC-MS provides invaluable information for the identification of volatile and semi-volatile impurities. By combining these techniques, researchers and drug development professionals can confidently ascertain the purity of their compounds, ensuring the integrity and reliability of their scientific work.

References

Efficacy of 1-Propyl-1H-pyrazol-3-amine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-propyl-1H-pyrazol-3-amine scaffold is a promising privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various enzyme classes, particularly protein kinases. This guide provides a comparative analysis of the efficacy of derivatives based on this and related pyrazole cores, with a focus on their inhibitory activity against key enzymatic targets implicated in inflammatory diseases and cancer. We present a consolidation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Comparative Efficacy of Pyrazole Derivatives as Kinase Inhibitors

The inhibitory potency of pyrazole derivatives is highly dependent on the specific substitutions on the pyrazole ring and the nature of the target enzyme. The following table summarizes the in vitro efficacy of several 1H-pyrazol-3-amine and related pyrazole derivatives against key kinase targets.

Compound ID/SeriesTarget EnzymeR1-SubstituentKey Structural FeaturesIC50 (nM)Reference
Compound 44 RIPK1(varies)1H-pyrazol-3-amine coreLow Nanomolar[1][2]
Compound 3f JAK1(not specified)4-amino-1H-pyrazole3.4[3][4]
Compound 3f JAK2(not specified)4-amino-1H-pyrazole2.2[3][4]
Compound 3f JAK3(not specified)4-amino-1H-pyrazole3.5[3][4]
Ruxolitinib JAK1(not specified)Pyrrolo[2,3-d]pyrimidine-pyrazole~3[5]
Ruxolitinib JAK2(not specified)Pyrrolo[2,3-d]pyrimidine-pyrazole~3[5]
Compound 1c JNK3(not specified)1,3,5-trisubstituted-1H-pyrazole99.0[6]
Compound 1f JNK3(not specified)1,3,5-trisubstituted-1H-pyrazole97.4[6]
Compound 8t FLT3(not specified)1H-pyrazole-3-carboxamide0.089[7]
Compound 8t CDK2(not specified)1H-pyrazole-3-carboxamide0.719[7]
Compound 8t CDK4(not specified)1H-pyrazole-3-carboxamide0.770[7]

Note: The table presents a selection of data from various studies to highlight the potential of the pyrazole scaffold. Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions between different studies.

Key Signaling Pathway: RIPK1-Mediated Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cell death and inflammation.[8] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis. The development of 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors is a promising therapeutic strategy for inflammatory diseases.[1][2]

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Necroptosis Necroptosis pMLKL->Necroptosis induces Inhibitor This compound Derivative (Inhibitor) Inhibitor->RIPK1 inhibits kinase activity

RIPK1-mediated necroptosis signaling pathway.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the comparative evaluation of enzyme inhibitors. The following is a generalized methodology for an in vitro kinase inhibition assay, based on the widely used ADP-Glo™ Kinase Assay format.[8]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a target kinase.

Materials:

  • Recombinant human kinase (e.g., RIPK1, JAK1, JNK3)

  • Kinase-specific substrate (e.g., myelin basic protein for RIPK1)

  • ATP solution

  • Kinase assay buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of the assay plate.

    • Include control wells:

      • "No inhibitor" control (DMSO vehicle only) for maximum kinase activity.

      • "No enzyme" control for background signal.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Dispense Dispense Kinase, Substrate, and Compounds into Plate Prep_Compounds->Dispense Initiate Initiate Reaction with ATP and Incubate Dispense->Initiate Stop_Deplete Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Initiate->Stop_Deplete Convert_ADP Convert ADP to ATP and Generate Luminescence Stop_Deplete->Convert_ADP Measure Measure Luminescence Convert_ADP->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold and its derivatives represent a versatile and potent class of enzyme inhibitors with significant therapeutic potential. The data presented in this guide highlight the efficacy of these compounds against various kinase targets. The detailed experimental protocols provide a foundation for standardized evaluation, which is essential for advancing these promising molecules through the drug discovery pipeline. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of this chemical series for specific enzyme targets.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of kinase inhibitor selectivity is of utmost importance. The pyrazole scaffold is a significant structure in medicinal chemistry, forming the core of numerous inhibitors that target key signaling kinases.[1][2][3][4][5] However, off-target effects can result in unforeseen toxicities or polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 or Ki values) of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, highlights the varying degrees of selectivity achieved through chemical modifications of the pyrazole core.[1][2]

Compound NamePrimary Target(s)Off-Target(s)IC50 / Ki (nM)
AT9283 Aurora A, Aurora BJAK2, JAK3, Abl(T315I)Aurora A: ~3, Aurora B: ~3, JAK2: 1.2, JAK3: 1.1, Abl(T315I): 4.0[6][7]
Ruxolitinib JAK1, JAK2-JAK1: 3.3, JAK2: 2.8
Compound 3f JAK1, JAK2, JAK3-JAK1: 3.4, JAK2: 2.2, JAK3: 3.5[8][9]
Danusertib (PHA-739358) Aurora A, Aurora B, Aurora C-Aurora A: 13, Aurora B: 79, Aurora C: 61[10][7]
Tozasertib (VX-680) Aurora A, Aurora B, Aurora C-Aurora A: 0.7 (Ki), Aurora B: 18 (Ki), Aurora C: 4.6 (Ki)[10]
Compound 8 Aurora A, Aurora BBroad SpectrumAurora A: 35, Aurora B: 75. Inhibited >22 other kinases at 1 µM[3]
Compound 40 JAK1, JAK2, JAK3Flt-3, VEGFR-2, PDGFRα, TYK2JAK1: 3.4, JAK2: 2.2, JAK3: 3.5. Off-target IC50s not specified.[3]

Key Signaling Pathways in Focus

To fully appreciate the specifics of inhibitor selectivity, a foundational understanding of their target pathways is essential. Below is a simplified representation of the JAK/STAT signaling cascade, a crucial pathway in immunity and cell growth that is often targeted by pyrazole-based inhibitors.[2][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: The JAK/STAT Signaling Cascade.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile is a critical step in drug discovery.[1] Standardized experimental protocols are employed to ensure data reliability and comparability. Several robust methods are widely used to profile kinase inhibitor selectivity.[1][2][11]

A common method to assess kinase inhibition is through in vitro kinase activity assays.[1] These assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor.[12]

  • Compound Preparation : The test compound, such as a pyrazole derivative, is serially diluted to a range of concentrations.[1]

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the purified kinase, a suitable substrate (often a peptide or protein), and ATP.[1]

  • Incubation : The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature for a specific duration.[1]

  • Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate.[1] This can be achieved through various methods, including radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.[1][13]

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[1]

Kinobeads technology is a powerful chemical proteomics approach for investigating drug-protein interactions and profiling inhibitor selectivity directly from cell or tissue lysates.[14][15] This method utilizes beads to which non-selective, broad-spectrum kinase inhibitors are immobilized.[14][16][17]

  • Lysate Preparation : Cells or tissues are lysed to obtain a complex protein mixture containing native kinases.

  • Inhibitor Competition : The lysate is pre-incubated with the soluble pyrazole-based inhibitor of interest at various concentrations. This allows the test inhibitor to bind to its target kinases.

  • Affinity Enrichment : The treated lysate is then incubated with the kinobeads. Kinases that are not bound to the test inhibitor will bind to the immobilized inhibitors on the beads.

  • Pull-down and Digestion : The beads are washed to remove non-specifically bound proteins. The captured kinases are then digested into peptides.

  • Mass Spectrometry (MS) Analysis : The resulting peptides are analyzed by quantitative mass spectrometry (LC-MS/MS).[11] The abundance of each identified kinase is quantified.

  • Data Analysis : By comparing the amount of each kinase pulled down in the inhibitor-treated samples versus a control (e.g., DMSO), a dose-response curve can be generated for each kinase, allowing for the determination of its binding affinity to the test inhibitor.[14]

Kinobeads_Workflow cluster_prep Sample Preparation cluster_assay Affinity Enrichment cluster_analysis Analysis Lysate Cell/Tissue Lysate (Native Kinases) Inhibitor Add Pyrazole Inhibitor (Test Cmpd) Lysate->Inhibitor Competitive Binding Kinobeads Incubate with Kinobeads Inhibitor->Kinobeads Wash Wash & Digest (On-Bead) Kinobeads->Wash MS LC-MS/MS Analysis Wash->MS Data Quantification & Selectivity Profile MS->Data

Figure 2: Workflow for Kinobeads-based Profiling.

The KiNativ™ platform is a proprietary chemoproteomic technology that profiles native kinases in their cellular context.[18] This method uses soluble chemical probes, typically biotin-tagged acyl-phosphates of ATP or ADP, that covalently modify a conserved lysine residue in the ATP-binding site of most kinases.[17][19]

  • Lysate Treatment : A cell or tissue lysate is treated with the pyrazole-based inhibitor across a range of concentrations.

  • Probe Labeling : The lysate is then incubated with the biotinylated probe. The probe will covalently label the active sites of kinases that are not occupied by the inhibitor.

  • Enrichment and Analysis : Biotin-labeled proteins (kinases) are enriched, digested, and analyzed by LC-MS/MS.

  • Selectivity Profile : The IC50 values for the inhibitor against hundreds of endogenous kinases can be determined simultaneously by quantifying the reduction in probe labeling at different inhibitor concentrations.[19] A key advantage is its ability to provide information on inhibitor binding properties within a cellular context.[18]

CETSA is a method used to assess target engagement of a drug in a cellular environment.[2] The underlying principle is that the binding of a ligand (the inhibitor) to its target protein increases the protein's thermal stability.[2]

  • Cell Treatment : Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.[2]

  • Heating : The cell suspensions are heated across a range of temperatures.[2]

  • Lysis and Separation : After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins.

  • Protein Quantification : The amount of the target kinase remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis : A "melting curve" is generated. A shift in this curve to higher temperatures in the inhibitor-treated samples indicates that the inhibitor has bound to and stabilized the target kinase, confirming target engagement.[2]

By employing these methodologies, researchers can construct a comprehensive understanding of the cross-reactivity profile for any pyrazole-based kinase inhibitor. This critical data facilitates the design of more selective and effective therapeutics and aids in the interpretation of cellular and in vivo studies by distinguishing on-target from off-target effects.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of three prominent pyrazole-containing compounds: Celecoxib, Ruxolitinib, and Ibrutinib. The information is presented to assist researchers in understanding the translational potential of these compounds, from initial laboratory assays to preclinical models. This document summarizes key experimental data in structured tables, offers detailed methodologies for cited experiments, and visualizes complex biological pathways and experimental workflows.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its mechanism of action, as COX-2 is primarily involved in inflammation and pain, while the COX-1 isoform plays a role in protecting the gastrointestinal lining.

Efficacy Data
Compound Assay Type Metric Result Reference
CelecoxibIn Vitro COX-1 InhibitionIC5013.02 µM
CelecoxibIn Vitro COX-2 InhibitionIC500.49 µM
CelecoxibIn Vivo Carrageenan-Induced Paw Edema (Rat)Dose1, 10, and 30 mg/kg
CelecoxibIn Vivo Carrageenan-Induced Paw Edema (Rat)EffectSignificant reduction in paw volume
CelecoxibIn Vivo DMBA-Induced Breast Cancer (Rat)EffectLower tumor incidence rate compared to control
Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Celecoxib

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of Celecoxib or a vehicle control (like DMSO) in the assay buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period under controlled temperature.

  • Terminate the reaction.

  • Quantify the amount of PGE2 produced using a competitive EIA kit.

  • Calculate the percentage of COX activity inhibition for each Celecoxib concentration compared to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory properties of a compound in a living organism.

Procedure:

  • Administer various doses of Celecoxib (e.g., 0.3–30 mg/kg) or a vehicle control to rats via intraperitoneal injection.

  • After a set amount of time, induce acute inflammation by injecting a 1% carrageenan solution into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume at different time points after the carrageenan injection.

  • The anti-inflammatory effect is determined by the reduction in paw edema in the Celecoxib-treated groups compared to the control group.

Visualizations

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Promotes Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Celecoxib's Mechanism of Action on the COX-2 Pathway.

InVitro_COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial Dilutions of Celecoxib Serial Dilutions of Celecoxib Pre-incubation Pre-incubate COX-1/COX-2 with Celecoxib or Vehicle Serial Dilutions of Celecoxib->Pre-incubation COX-1/COX-2 Enzyme Prep COX-1/COX-2 Enzyme Prep COX-1/COX-2 Enzyme Prep->Pre-incubation Add Substrate Add Arachidonic Acid Pre-incubation->Add Substrate Incubation Incubate at Controlled Temperature Add Substrate->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Measure PGE2 Measure PGE2 Production (EIA) Terminate Reaction->Measure PGE2 Calculate Inhibition Calculate % Inhibition Measure PGE2->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Ruxolitinib: A JAK1/2 Inhibitor

Ruxolitinib is a kinase inhibitor that targets Janus kinase (JAK) 1 and 2. These enzymes are involved in the JAK-STAT signaling pathway, which plays a key role in myeloproliferative neoplasms and other inflammatory conditions.

Efficacy Data
Compound Assay Type Metric Result Reference
RuxolitinibIn Vitro JAK1 InhibitionIC503.3 nM
RuxolitinibIn Vitro JAK2 InhibitionIC502.8 nM
RuxolitinibIn Vitro JAK3 InhibitionIC50428 nM
RuxolitinibIn Vitro TYK2 InhibitionIC5019 nM
RuxolitinibIn Vitro Proliferation (JAK2V617F-expressing cells)IC50100–130 nM
RuxolitinibIn Vivo Hodgkin Lymphoma Xenograft (NSG Mice)EffectSignificantly prolonged survival (median 51.5 days vs. 21 days for control)
RuxolitinibIn Vivo Primary Mediastinal B-cell Lymphoma Xenograft (NSG Mice)EffectSignificantly prolonged survival (median 41.5 days vs. 20 days for control)
RuxolitinibIn Vivo ALK- ALCL Xenograft (Mouse Model)EffectSignificantly inhibited tumor growth
Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of purified JAK enzymes.

Procedure:

  • In a multi-well plate, combine the recombinant human JAK enzyme (JAK1, JAK2, etc.), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Add serial dilutions of Ruxolitinib or a vehicle control to the wells.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • After incubation, add a reagent to stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. A common method is a luminescent kinase assay.

  • The percentage of inhibition is calculated by comparing the signal from the Ruxolitinib-treated wells to the control wells.

  • The IC50 value is determined by plotting the percent inhibition against the log of the Ruxolitinib concentration.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound on human cancer cells grown in immunodeficient mice.

Procedure:

  • Inject human cancer cells (e.g., Hodgkin lymphoma or primary mediastinal B-cell lymphoma cell lines) subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).

  • Allow the tumors to establish and reach a certain size.

  • Administer Ruxolitinib or a vehicle control to the mice orally, once or twice daily.

  • Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging if the cancer cells are engineered to express luciferase.

  • The efficacy of the treatment is assessed by comparing the tumor growth rate and overall survival of the Ruxolitinib-treated mice to the control group.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds to JAK1/2 JAK1/2 Cytokine Receptor->JAK1/2 Activates STAT STAT JAK1/2->STAT Phosphorylates p-STAT Phosphorylated STAT STAT->p-STAT Nucleus Nucleus p-STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Leads to Ruxolitinib Ruxolitinib Ruxolitinib->JAK1/2 Inhibits

Caption: Ruxolitinib's Role in the JAK-STAT Signaling Pathway.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Inject Cancer Cells Inject Human Cancer Cells into Immunodeficient Mice Tumor Establishment Allow Tumors to Establish Inject Cancer Cells->Tumor Establishment Administer Compound Administer Ruxolitinib or Vehicle Control Tumor Establishment->Administer Compound Monitor Tumor Growth Monitor Tumor Volume (Calipers or Imaging) Administer Compound->Monitor Tumor Growth Assess Survival Assess Overall Survival Monitor Tumor Growth->Assess Survival Efficacy Determination Determine Treatment Efficacy Assess Survival->Efficacy Determination

Caption: Experimental Workflow for an In Vivo Xenograft Model.

Ibrutinib: A Bruton's Tyrosine Kinase (BTK) Inhibitor

Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. It forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) signaling pathway, making it an important target in B-cell malignancies.

Efficacy Data
Compound Assay Type Metric Result Reference
IbrutinibIn Vitro BTK InhibitionIC500.5 nM
IbrutinibIn Vitro BTK Autophosphorylation Inhibition (DOHH2 cells)IC5011 nM
IbrutinibIn Vitro PLCγ Phosphorylation Inhibition (DOHH2 cells)IC5029 nM
IbrutinibIn Vitro ERK Phosphorylation Inhibition (DOHH2 cells)IC5013 nM
IbrutinibIn Vitro Cell Proliferation (Raji cells)IC505.20 µM
IbrutinibIn Vitro Cell Proliferation (Ramos cells)IC500.868 µM
IbrutinibIn Vivo Burkitt Lymphoma Xenograft (NSG Mice)EffectSignificantly prolonged survival (median 32 days vs. 24 days for control)
Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (Biochemical)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified BTK.

Procedure:

  • A common method is a luminescent kinase assay, such as ADP-Glo™.

  • Prepare serial dilutions of Ibrutinib.

  • In a multi-well plate, combine recombinant human BTK enzyme, a suitable substrate, and ATP.

  • Add the diluted Ibrutinib or a vehicle control to the wells.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Add a reagent to stop the reaction and measure the amount of ADP produced, which is indicative of kinase activity.

  • Calculate the percentage of BTK inhibition for each Ibrutinib concentration.

  • Determine the IC50 value from the dose-response curve.

In Vivo Lymphoma Xenograft Model

This model assesses the efficacy of a compound in treating B-cell malignancies in a living system.

Procedure:

  • Inject human Burkitt lymphoma cells (e.g., Raji cells) subcutaneously into immunodeficient mice (e.g., NSG mice).

  • Once tumors are established, begin treatment with Ibrutinib or a vehicle control, typically administered orally.

  • Monitor tumor growth and the overall health of the mice regularly.

  • The primary endpoints are often a reduction in tumor burden and an increase in the overall survival of the treated mice compared to the control group.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor LYN/SYK LYN/SYK BCR->LYN/SYK Activates BTK BTK LYN/SYK->BTK Activates PLCγ2 PLCγ2 BTK->PLCγ2 Activates Downstream Signaling Downstream Signaling (e.g., NF-κB, MAPK) PLCγ2->Downstream Signaling Cell Survival & Proliferation Cell Survival & Proliferation Downstream Signaling->Cell Survival & Proliferation Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits Cellular_BTK_Occupancy_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_probe_binding Probe Binding & Detection cluster_analysis Analysis Culture Cells Culture B-cells Treat with Ibrutinib Treat cells with Ibrutinib or Vehicle Control Culture Cells->Treat with Ibrutinib Lyse Cells Lyse Cells Treat with Ibrutinib->Lyse Cells Add Biotinylated Probe Add Biotinylated BTK Probe Lyse Cells->Add Biotinylated Probe Add Detection Reagent Add Streptavidin-conjugated Detection Reagent Add Biotinylated Probe->Add Detection Reagent Measure Signal Measure Signal (e.g., Chemiluminescence) Add Detection Reagent->Measure Signal Calculate Occupancy Calculate % BTK Occupancy Measure Signal->Calculate Occupancy

Spectroscopic Comparison of 1-Propyl-1H-pyrazol-3-amine and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 1-propyl-1H-pyrazol-3-amine with its common synthetic precursors, 3-aminopyrazole and 1-bromopropane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource of experimental data and protocols to facilitate identification and characterization.

While comprehensive experimental spectroscopic data for this compound is not widely available in public databases, a certificate of analysis for the compound confirms its structure is consistent with ¹H NMR spectroscopy and has a purity of ≥98.0%[1]. This guide compiles the available spectroscopic information for the final product and provides a thorough analysis of its precursors.

Synthetic Pathway

The synthesis of this compound typically proceeds via the N-alkylation of 3-aminopyrazole with 1-bromopropane. This reaction is a common method for the preparation of N-substituted pyrazoles.

G cluster_precursors Precursors cluster_reaction N-Alkylation cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Reaction Base Solvent 3-Aminopyrazole->Reaction 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction This compound This compound Reaction->this compound

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: Physical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₁N₃[2][3]
Molecular Weight 125.17 g/mol [2][3]
Appearance Colorless to light yellow liquid[1]
¹H NMR Spectrum Consistent with structure[1]
Purity (NMR) ≥98.0%[1]

Note: Detailed experimental spectroscopic data for this compound is not publicly available.

Table 2: Spectroscopic Data of 3-Aminopyrazole
Spectroscopy Key Peaks and Assignments
¹H NMR δ 7.33 (d, 1H, J=2 Hz), 5.52 (d, 1H, J=2 Hz), 7.05 (s, 3H, broad, disappears with D₂O)
IR (cm⁻¹) Dominated by N-H and C-H stretching and bending vibrations.
Mass Spectrum (m/z) Molecular Ion [M]⁺ at 83.
Table 3: Spectroscopic Data of 1-Bromopropane
Spectroscopy Key Peaks and Assignments
¹H NMR δ 3.40 (t, 2H), 1.88 (sextet, 2H), 1.04 (t, 3H)
¹³C NMR δ 35.5 (CH₂-Br), 25.9 (CH₂), 13.4 (CH₃)
IR (cm⁻¹) 2965, 2875 (C-H stretch), 1460, 1435 (C-H bend), 645, 560 (C-Br stretch)
Mass Spectrum (m/z) Molecular Ion Peaks [M]⁺ at 122 and 124 (due to ⁷⁹Br and ⁸¹Br isotopes)

Experimental Protocols

A detailed experimental protocol for the synthesis of the precursor 3-aminopyrazole and a general procedure for the subsequent N-alkylation are provided below.

Synthesis of 3(5)-Aminopyrazole

This procedure follows a well-established method for the synthesis of 3(5)-aminopyrazole.

Step 1: Preparation of β-Cyanoethylhydrazine

  • To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

  • Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30-35°C with occasional cooling.

  • Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg and a bath temperature of 45-50°C to yield β-cyanoethylhydrazine.

Step 2: Cyclization to 3(5)-Aminopyrazole

  • The crude β-cyanoethylhydrazine is then cyclized. A common method involves heating with a base, or through a multi-step process involving protection and subsequent cyclization. A specific method involves the reaction with p-toluenesulfonyl chloride in the presence of sodium bicarbonate, followed by hydrolysis[4].

General Protocol for N-propylation of 3-Aminopyrazole

This protocol outlines a general procedure for the N-alkylation of a pyrazole, which can be adapted for the synthesis of this compound.

  • Dissolve 3-aminopyrazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir for a short period at room temperature.

  • Add 1-bromopropane (1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison presented in this guide.

G A Identify Target Compound: This compound B Identify Precursors: 3-Aminopyrazole & 1-Bromopropane A->B D Gather Available Data for Target Compound A->D C Gather Spectroscopic Data for Precursors B->C F Provide Synthetic Context and Protocols B->F E Tabulate and Compare Spectroscopic Data C->E D->E G Publish Comparison Guide E->G F->G

Caption: Workflow for spectroscopic comparison.

References

Evaluating the Metabolic Stability of 1-propyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, oral bioavailability, and potential for drug-drug interactions. This guide provides a comparative evaluation of the metabolic stability of 1-propyl-1H-pyrazol-3-amine derivatives, a class of compounds with growing interest in medicinal chemistry. Due to the limited availability of specific quantitative data for this particular subclass, this guide leverages data from structurally related pyrazole derivatives to provide a robust comparative framework.

Executive Summary

The pyrazole scaffold is generally recognized for its metabolic stability, a feature that contributes to its prevalence in numerous approved drugs.[1] This guide details the standard in vitro methodology for assessing metabolic stability using liver microsomes and presents available data for comparator pyrazole-containing compounds. While specific data for this compound derivatives is not extensively published, the provided information allows for an informed estimation of their likely metabolic profile and highlights key structural considerations for optimizing metabolic stability.

Data Presentation: Comparative Metabolic Stability of Pyrazole Derivatives

The following table summarizes the in vitro metabolic stability data for a selection of pyrazole derivatives from published studies. This data, primarily from human and rat liver microsome (HLM and RLM) assays, provides a benchmark for estimating the performance of this compound derivatives. Key parameters include half-life (t½) and intrinsic clearance (CLint).[2] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Compound ClassDerivative ExampleTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Biphenyl Pyrazoyl-Ureas Compound 10qHLM> 60Low (not specified)[3]
Piperazin-1-ylpyridazines Compound 1HLM3High (not specified)[4]
Piperazin-1-ylpyridazines Compound 29HLM105Low (not specified)[4]
Pyrazolo[1,5-a]pyrimidines Compound 1iMLM> 30 (10-16% metabolism)Low[5]
1H-Pyrazol-3-amine Derivative Compound 44Not SpecifiedFavorable PK propertiesFavorable PK properties[6]

Note: Direct quantitative metabolic stability data for this compound derivatives were not available in the public domain at the time of this publication. The favorable pharmacokinetic (PK) properties mentioned for the 1H-pyrazol-3-amine derivative (Compound 44) suggest good metabolic stability, though specific values are not provided.[6]

Experimental Protocols: In Vitro Metabolic Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a fundamental tool in early drug discovery to predict in vivo hepatic clearance.[4][7]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., this compound derivative)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls (typically in DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the in vitro metabolic stability assay and the general metabolic pathways for pyrazole derivatives.

Experimental_Workflow A Reagent Preparation (Test Compound, Microsomes, NADPH) B Incubation at 37°C (Initiate with NADPH) A->B Pre-warm C Time-Point Sampling (0, 5, 15, 30, 45, 60 min) B->C Sample D Reaction Termination (Cold Acetonitrile + IS) C->D Terminate E Protein Precipitation (Centrifugation) D->E F LC-MS/MS Analysis (Quantify Parent Compound) E->F Analyze Supernatant G Data Analysis (Calculate t½ and CLint) F->G Metabolic_Pathways Parent This compound Derivative PhaseI Phase I Metabolism (CYP450 Enzymes) Parent->PhaseI PhaseII Phase II Metabolism (UGTs, SULTs) Parent->PhaseII Oxidation Oxidation (Hydroxylation, N-dealkylation) PhaseI->Oxidation Oxidation->PhaseII Excretion Excretion Oxidation->Excretion Conjugation Conjugation (Glucuronidation, Sulfation) PhaseII->Conjugation Conjugation->Excretion

References

Safety Operating Guide

Prudent Disposal of 1-propyl-1H-pyrazol-3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-propyl-1H-pyrazol-3-amine is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on how to safely handle and dispose of this chemical, drawing upon safety data for similar pyrazole derivatives.

Hazard Profile and Safety Precautions

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Key potential hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2][3][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[1][3]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes typical hazard classifications for aminopyrazole derivatives, which should be considered as a precautionary measure.

Hazard ClassificationCategoryGHS Hazard Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This data is based on analogous compounds and should be used for guidance only.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), as hazardous chemical waste.

  • Segregate this waste from other waste streams, such as non-hazardous trash and sharps.

2. Containerization:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not overfill the container; leave adequate headspace for expansion.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Ensure the storage area is equipped with secondary containment to prevent the spread of spills.

4. Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [1]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

5. Decontamination:

  • Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Collect all decontamination materials (e.g., wipes, solvent rinses) as hazardous waste.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid, Liquid, Contaminated Materials) fume_hood->waste_generated segregate Segregate as Hazardous Waste waste_generated->segregate containerize Properly Containerize and Label segregate->containerize store Store in Designated Waste Area containerize->store ehs_contact Contact EHS for Pickup store->ehs_contact decontaminate Decontaminate Work Area and Equipment ehs_contact->decontaminate end End: Safe Disposal decontaminate->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 1-propyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-propyl-1H-pyrazol-3-amine

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment

Based on analogous compounds such as 1H-Pyrazol-3-amine and other pyrazole derivatives, this compound should be handled as a hazardous substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][5]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[6][8]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]

    • Personnel Training: All personnel involved must be trained on the hazards and handling procedures.[8]

  • Handling the Compound:

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[6]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[6]

    • General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[2][7] Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

    • Store away from incompatible substances such as strong oxidizing agents and acids.[2][5]

    • Store in a locked-up area accessible only to authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Protocol
Solid Waste (Unused Compound) Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Liquid Waste (Solutions) Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or organic hazardous waste.[6]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[6]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

  • Segregation: Do not mix incompatible waste streams.[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6]

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work outside a fume hood? shoes->outside_hood_q respirator Wear a NIOSH-Approved Respirator outside_hood_q->respirator Yes proceed Proceed with Experiment outside_hood_q->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) handling Step 2: Handling (Weighing, Dissolving in Fume Hood) prep->handling storage Step 3: Storage (Tightly Closed, Ventilated, Secure) handling->storage waste_gen Waste Generation storage->waste_gen waste_type Determine Waste Type waste_gen->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware Container waste_type->contaminated_labware Labware final_disposal Dispose via EHS solid_waste->final_disposal liquid_waste->final_disposal contaminated_labware->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.